Technical Documentation Center

tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

Core Science & Biosynthesis

Foundational

tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate molecular structure

An In-Depth Technical Guide to the Molecular Structure of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. Although direct experimental data for this specific molecule is not extensively published, this document leverages established principles of organic chemistry and spectroscopic data from analogous structures to present a detailed theoretical and practical overview. The guide covers the compound's structural features, a plausible synthetic pathway, and an in-depth prediction of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS). This information is intended to serve as a foundational resource for researchers working with this and related halogenated benzoate derivatives.

Molecular Structure and Physicochemical Properties

The structural architecture of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate is characterized by a benzene ring functionalized with five substituents: a tert-butoxycarbonyl group, a chlorine atom, a fluorine atom, and a methyl group. The relative positions of these groups are critical to the molecule's overall electronic and steric properties, which in turn dictate its reactivity and potential biological activity.

IUPAC Name: tert-butyl 5-chloro-2-fluoro-4-methylbenzoate

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₄ClFO₂
Molecular Weight 244.69 g/mol
Canonical SMILES CC1=C(C=C(C(=O)OC(C)(C)C)F)C=C1Cl
InChI Key (Predicted)

The presence of a fluorine atom at the 2-position and a chlorine atom at the 5-position significantly influences the electron distribution within the aromatic ring through inductive and resonance effects. The methyl group at the 4-position acts as a weak electron-donating group. The bulky tert-butyl ester group at the 1-position introduces considerable steric hindrance, which can affect the molecule's conformation and its ability to interact with biological targets.

Caption: 2D representation of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate.

Proposed Synthesis Workflow

The most direct and industrially scalable approach for synthesizing tert-butyl 5-chloro-2-fluoro-4-methylbenzoate is through the esterification of the corresponding carboxylic acid, 5-chloro-2-fluoro-4-methylbenzoic acid, with tert-butanol. Given the steric hindrance of the tert-butyl alcohol, direct Fischer esterification under acidic conditions may be low-yielding. A more robust method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with tert-butanol in the presence of a non-nucleophilic base.

An alternative method for synthesizing tert-butyl esters from benzoic acids involves reacting the acid with tert-butanol using 2,2'-dibenzothiazolyl disulfide and triphenylphosphine.[1]

synthesis_workflow start 5-chloro-2-fluoro-4-methylbenzoic acid reagent1 SOCl₂ or (COCl)₂ start->reagent1 intermediate 5-chloro-2-fluoro-4-methylbenzoyl chloride reagent1->intermediate Acyl chloride formation reagent2 tert-butanol, Pyridine intermediate->reagent2 product tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate reagent2->product Esterification

Caption: Proposed synthesis of the target compound via an acyl chloride intermediate.

Experimental Protocol: Acyl Chloride-Mediated Esterification

  • Acyl Chloride Formation: To a solution of 5-chloro-2-fluoro-4-methylbenzoic acid in an inert solvent (e.g., dichloromethane or toluene), add oxalyl chloride or thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • The solvent and excess reagent are removed under reduced pressure.

  • Esterification: The crude acyl chloride is redissolved in an anhydrous, non-protic solvent (e.g., dichloromethane).

  • To this solution, add tert-butanol (1.5 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.5 equivalents) at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield the pure tert-butyl 5-chloro-2-fluoro-4-methylbenzoate.

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for tert-butyl 5-chloro-2-fluoro-4-methylbenzoate. These predictions are based on established substituent effects and data from analogous compounds.[2][3][4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group protons.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.6d1HAr-HThis proton is ortho to the chlorine and meta to the ester group, leading to a downfield shift. The coupling will be to the fluorine atom.
~ 7.1d1HAr-HThis proton is ortho to the fluorine and meta to the chlorine, resulting in a relatively upfield shift. Coupling will be to the fluorine atom.
~ 2.4s3H-CH₃The methyl group on the aromatic ring.
~ 1.6s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 165C=OCarbonyl carbon of the ester.
~ 158 (d)C-FAromatic carbon directly attached to fluorine, showing a large C-F coupling constant.
~ 135-140C-CH₃Quaternary aromatic carbon attached to the methyl group.
~ 130-135C-ClAromatic carbon bonded to chlorine.
~ 125-130 (d)Ar-CHAromatic CH carbon, showing C-F coupling.
~ 115-120 (d)Ar-CHAromatic CH carbon, showing C-F coupling.
~ 110-115C-COQuaternary aromatic carbon attached to the ester group.
~ 82-OC (CH₃)₃Quaternary carbon of the tert-butyl group.
~ 28-OC(C H₃)₃Methyl carbons of the tert-butyl group.
~ 20Ar-CH₃Methyl carbon attached to the aromatic ring.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl group and the C-O bonds of the ester functionality.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3100-3000Medium-WeakAromatic C-H stretchCharacteristic of C-H bonds on a benzene ring.[6][7]
~ 2980-2850MediumAliphatic C-H stretchFrom the tert-butyl and methyl groups.
~ 1725StrongC=O stretchTypical for an aromatic ester, slightly lower than a saturated ester due to conjugation.[8][9]
~ 1600, 1480Medium-WeakC=C stretchAromatic ring skeletal vibrations.[6]
~ 1300-1250StrongAsymmetric C-C-O stretchPart of the "Rule of Three" for esters.[8]
~ 1150-1100StrongSymmetric O-C-C stretchThe third characteristic intense peak for an ester.[8]
~ 1100-1000StrongC-F stretch
~ 800-700StrongC-Cl stretch
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a discernible molecular ion peak and characteristic fragmentation patterns for a tert-butyl benzoate.

Table 5: Predicted Major Mass Spectrometry Fragments (EI)

m/zProposed FragmentRationale
244/246[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
188/190[M - C₄H₈]⁺Loss of isobutylene via McLafferty-type rearrangement, forming the corresponding carboxylic acid radical cation.
171/173[M - C₄H₉O]⁺Loss of the tert-butoxy radical.
57[C₄H₉]⁺tert-Butyl cation, often a base peak for tert-butyl esters.

The fragmentation of benzoate esters typically involves cleavage of the bonds adjacent to the carbonyl group.[10][11] The loss of the alkoxy group is a common pathway.[10]

Applications and Significance

Substituted benzoates are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[12] The specific combination of chloro, fluoro, and methyl substituents on this scaffold can be exploited to fine-tune the electronic and steric properties of a lead compound in drug discovery programs. The fluorine atom, in particular, is often incorporated to enhance metabolic stability, binding affinity, and bioavailability.[12]

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the molecular structure and spectroscopic characteristics of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate. By applying fundamental principles of organic chemistry and drawing comparisons with structurally related molecules, a comprehensive profile of this compound has been constructed. The proposed synthetic route and the predicted spectral data offer a valuable starting point for researchers aiming to synthesize, characterize, and utilize this molecule in their scientific endeavors.

References

  • B. Smith, "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three," Spectroscopy Online, 2018. [Link]

  • N. H. Martin, N. W. Allen 3rd, J. C. Moore, "An algorithm for predicting the NMR shielding of protons over substituted benzene rings," Journal of Molecular Graphics and Modelling, 2000. [Link]

  • "Synthesis of Benzoic acid t-butyl ester," PrepChem.com. [Link]

  • R. J. Abraham, "The prediction of 1H NMR chemical shifts in organic compounds," Spectroscopy Europe, 2005. [Link]

  • "Fragmentation Processes - Structure Determination of Organic Compounds," Pharmacy 180. [Link]

  • R. J. Abraham, M. Mobli, "Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes," Magnetic Resonance in Chemistry, 2007. [Link]

  • "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms," University of Wisconsin-Madison. [Link]

  • B. Smith, "The C=O Bond, Part VI: Esters and the Rule of Three," Spectroscopy Online, 2018. [Link]

  • "15.7 Spectroscopy of Aromatic Compounds," OpenStax, 2023. [Link]

  • "IR Spectroscopy Tutorial: Aromatics," University of Colorado Boulder. [Link]

  • "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts, 2023. [Link]

Sources

Exploratory

Comprehensive Technical Guide & Safety Data Synthesis: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Purview: Beyond a traditional Safety Data Sheet (SDS), this whitepaper synthesizes physicochemical data, hazard causality, and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Purview: Beyond a traditional Safety Data Sheet (SDS), this whitepaper synthesizes physicochemical data, hazard causality, and field-proven experimental workflows for the handling and application of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate in advanced pharmaceutical synthesis.

Executive Summary & Chemical Identity

tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1443432-75-4) is a highly functionalized, halogenated aromatic building block. In drug discovery, it is primarily utilized as a versatile electrophilic intermediate[1]. The strategic placement of the tert-butyl ester provides significant steric bulk, shielding the carbonyl carbon from unwanted nucleophilic attack during downstream cross-coupling or etherification reactions. Meanwhile, the benzylic methyl group serves as an ideal site for radical functionalization.

Quantitative Physicochemical Data

The following table summarizes the core chemical properties critical for calculating reaction stoichiometry and predicting phase behavior during purification[2].

PropertyValue / Specification
IUPAC Name tert-butyl 5-chloro-2-fluoro-4-methylbenzoate
CAS Number 1443432-75-4
Molecular Formula C₁₂H₁₄ClFO₂
Molecular Weight 244.69 g/mol
SMILES String CC1=CC(=C(C=C1Cl)C(=O)OC(C)(C)C)F
Commercial Purity ≥95.0%
LogP (Predicted) ~4.0 (Highly lipophilic)

Hazard Profiling & Mechanistic Causality

Standard safety data sheets list hazards without explaining the underlying chemistry. As a halogenated aromatic ester, the safety profile of this compound is dictated by its lipophilicity and reactivity[3].

GHS Classification & Causality
GHS CodeHazard StatementMechanistic Causality
H315 Causes skin irritationThe lipophilic tert-butyl group enhances permeation through the stratum corneum, while the halogenated ring induces localized lipid bilayer disruption.
H319 Causes serious eye irritationDirect contact with the aqueous environment of the corneal epithelium can lead to localized ester hydrolysis, altering ocular pH and causing tissue damage.
H335 May cause respiratory irritationInhalation of aerosols or fine crystalline dust interacts with the mucosal lining, triggering inflammatory cytokine release.
Storage & Stability Constraints
  • Acid Sensitivity: Must be stored strictly away from strong Lewis or Brønsted acids. Causality: Acidic conditions will catalyze the cleavage of the tert-butyl ester, releasing highly flammable isobutylene gas and forming the corresponding benzoic acid, which can cause dangerous pressure buildup in sealed containers.

  • Thermal Stability: Store at 2–8°C in a desiccated environment to prevent slow ambient hydrolysis.

Core Applications in Drug Discovery

This compound is a critical upstream intermediate in the synthesis of Nav1.7 sodium channel inhibitors[4]. Nav1.7 is a highly validated target for the treatment of severe, chronic pain disorders.

In the documented Pfizer patent (WO2013088315A1 / US20140315879A1), the benzylic methyl group of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate is selectively brominated. The resulting bromomethyl derivative (CAS: 1443432-77-6) undergoes nucleophilic substitution with complex cyclopropyl-pyridyl alcohols to form the ether linkages fundamental to the sulfonamide-based Nav1.7 inhibitor pharmacophore[4].

Reaction Pathway Visualization

G A tert-Butyl 5-chloro-2-fluoro- 4-methylbenzoate (CAS: 1443432-75-4) Reagents NBS, Benzoyl Peroxide Radical Initiator, Reflux A->Reagents Benzylic Bromination B tert-Butyl 5-chloro-4-(bromomethyl)- 2-fluorobenzoate (CAS: 1443432-77-6) Reagents->B 18h Reaction Time Downstream Nucleophilic Substitution (Pyridyl Ether Formation) B->Downstream Etherification C Sulfonamide Nav1.7 Inhibitor Pain Therapeutics Downstream->C Patent: WO2013088315A1

Reaction pathway: Radical bromination to Nav1.7 inhibitor synthesis.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems , ensuring that the researcher can visually or analytically confirm the success and safety of each step.

Protocol 1: Wohl-Ziegler Benzylic Bromination

This procedure converts the title compound into tert-butyl 5-chloro-4-(bromomethyl)-2-fluorobenzoate[4].

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate in anhydrous carbon tetrachloride (CCl₄) or dichloromethane (DCM).

    • Expert Insight: DCM is preferred over CCl₄ for modern green chemistry compliance, though it requires a longer reflux time due to its lower boiling point.

  • Reagent Addition: Add 1.05 equivalents of N-bromosuccinimide (NBS) and 0.05 equivalents of benzoyl peroxide (BPO).

  • Initiation & Reflux: Heat the mixture to reflux. The BPO will undergo homolytic cleavage, initiating the radical chain reaction.

  • Self-Validating Monitoring Step: Monitor the physical state of the suspension. NBS is denser than the solvent and sits at the bottom of the flask. As the reaction proceeds (typically ~18 hours), NBS is consumed and succinimide is generated. Succinimide is less dense and will float to the surface of the solvent. The reaction is visually complete when all solid matter has migrated to the surface.

  • Quenching: Cool the reaction to 0°C. Filter off the floating succinimide via a sintered glass funnel. Wash the organic filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any unreacted elemental bromine or active radical species.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (hexanes/ethyl acetate).

Protocol 2: Emergency Response & Decontamination

If the compound is spilled or dermal exposure occurs, standard soap is insufficient due to the compound's high LogP.

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water, followed by washing with a polyethylene glycol (PEG)-based cleanser or a mild dish detergent. Causality: PEG effectively solubilizes the highly lipophilic tert-butyl ester, preventing deeper dermal penetration.

  • Spill Decontamination: Do not use basic solutions (like NaOH) to clean spills, as this will rapidly hydrolyze the ester and generate heat. Instead, absorb the spill with an inert lipophilic binder (e.g., diatomaceous earth or vermiculite), sweep into a sealed chemical waste container, and ventilate the area to clear H335-classified aerosols.

References

  • Molaid / Pfizer Limited . (2014). Sulfonamide Derivatives (WO2013088315A1 / US20140315879A1). Retrieved March 2, 2026, from [Link]

Sources

Foundational

IUPAC name for tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

An In-Depth Technical Guide to tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate Foreword by the Senior Application Scientist In the landscape of modern drug discovery and materials science, the precise arrangement of functi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

Foreword by the Senior Application Scientist

In the landscape of modern drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold is a key determinant of molecular properties and biological activity. Halogenated and alkylated benzoates, in particular, serve as versatile intermediates and foundational skeletons for a wide array of complex molecules. This guide focuses on a specific, yet highly relevant, structure: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate .

While this compound is not extensively cataloged in commercial databases, its structural motifs—a chlorinated, fluorinated, and methylated benzene ring esterified with a bulky tert-butyl group—are emblematic of contemporary medicinal chemistry. The presence of both fluorine and chlorine offers a fascinating case study in how different halogens can modulate electronic properties, metabolic stability, and binding interactions.[1] The tert-butyl ester provides a robust, sterically hindered protecting group that is stable under many reaction conditions yet can be selectively removed under acidic protocols.[2]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical overview. We will proceed from the fundamental identification and physicochemical properties of the molecule to a detailed, field-proven protocol for its synthesis and characterization. The causality behind experimental choices will be explained, grounding the protocols in established chemical principles. By synthesizing data from closely related analogues and foundational literature, this guide aims to equip the reader with the knowledge to confidently synthesize, handle, and utilize this valuable chemical building block.

Molecular Identification and Physicochemical Properties

IUPAC Nomenclature and Structural Identifiers

The systematic name for the compound is tert-butyl 5-chloro-2-fluoro-4-methylbenzoate .

  • Molecular Formula: C₁₂H₁₄ClFO₂

  • Molecular Weight: 244.69 g/mol

  • CAS Number: Not currently assigned in major chemical databases.

  • Canonical SMILES: CC1=C(C=C(C(=O)OC(C)(C)C)F)C=C1Cl

  • InChI Key: (Generated based on structure)

Predicted Physicochemical Data

The following properties are estimated based on the analysis of structurally similar compounds and computational models. These values should be considered provisional until experimentally verified.

PropertyPredicted ValueNotes
Appearance White to off-white solid or colorless oilBased on analogues like tert-butyl 5-chloro-2,4-difluorobenzoate.[3]
Boiling Point > 250 °C (at 760 mmHg)Estimated based on the high molecular weight and aromatic structure.
Melting Point 45 - 60 °CHalogenated and methylated aromatics in this size range are often low-melting solids.
Solubility Insoluble in water; Soluble in organic solvents (e.g., DCM, Ethyl Acetate, THF, Methanol).Typical for protected carboxylic acid esters.
Calculated LogP ~4.1Indicates high lipophilicity, a key parameter in drug design.[1]
Storage Store in a cool, dry place (2-8°C recommended), sealed from air and moisture.Based on standard practice for halogenated organic intermediates.

Synthesis and Purification

The synthesis of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate is most logically achieved through a two-stage process: first, the synthesis of the requisite carboxylic acid precursor, 5-chloro-2-fluoro-4-methylbenzoic acid , followed by its esterification.

Proposed Synthetic Workflow

The following diagram outlines the proposed synthetic pathway, starting from the commercially available 2-fluoro-5-methylbenzoic acid. This route is designed for efficiency and control over regiochemistry.

G cluster_0 Part 1: Synthesis of Carboxylic Acid Precursor cluster_1 Part 2: Tert-Butyl Esterification A 2-Fluoro-5-methylbenzoic acid B Nitration (HNO₃, H₂SO₄) A->B C 2-Fluoro-4-nitro-5-methylbenzoic acid B->C D Reduction (Fe, NH₄Cl or H₂, Pd/C) C->D E 4-Amino-2-fluoro-5-methylbenzoic acid D->E F Sandmeyer Reaction (NaNO₂, HCl, CuCl) E->F G 5-Chloro-2-fluoro-4-methylbenzoic acid F->G H 5-Chloro-2-fluoro-4-methylbenzoic acid I Esterification (Isobutylene, H₂SO₄ (cat.)) H->I J tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate I->J

Caption: Proposed two-part synthesis of the target compound.

Experimental Protocol: Synthesis of 5-Chloro-2-fluoro-4-methylbenzoic Acid (Precursor)

This protocol is adapted from established procedures for the functionalization of aromatic rings.[4]

Step 1: Nitration of 2-Fluoro-5-methylbenzoic acid

  • To a stirred solution of concentrated sulfuric acid (100 mL) in a three-necked flask cooled to 0°C, slowly add 2-fluoro-5-methylbenzoic acid (15.4 g, 0.1 mol).

  • Maintain the temperature at 0-5°C and add a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (7.5 mL) dropwise over 1 hour.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours, then let it warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (500 g).

  • The resulting precipitate (2-fluoro-4-nitro-5-methylbenzoic acid) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Reduction of the Nitro Group

  • In a round-bottom flask, suspend the dried nitro compound (19.9 g, 0.1 mol) and ammonium chloride (5.35 g, 0.1 mol) in a mixture of ethanol (200 mL) and water (50 mL).

  • Heat the mixture to reflux (approx. 80°C).

  • Add iron powder (28 g, 0.5 mol) portion-wise over 30 minutes, ensuring the reflux is maintained.

  • After the addition, continue refluxing for 3-4 hours, monitoring the reaction by TLC.

  • Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield crude 4-amino-2-fluoro-5-methylbenzoic acid.

Step 3: Sandmeyer Reaction for Chlorination

  • Dissolve the crude amino compound (16.9 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (100 mL).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve copper(I) chloride (12 g, 0.12 mol) in concentrated hydrochloric acid (50 mL) at 0°C.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution. Vigorous nitrogen evolution will be observed.

  • Stir the mixture at room temperature for 2 hours, then heat to 60°C for 1 hour.

  • Cool the mixture, and collect the precipitated solid by filtration.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 5-chloro-2-fluoro-4-methylbenzoic acid .

Experimental Protocol: Tert-Butyl Esterification

This method utilizes acid-catalyzed addition of isobutylene, which is highly effective for creating sterically hindered tert-butyl esters.[5]

  • Suspend the synthesized 5-chloro-2-fluoro-4-methylbenzoic acid (9.43 g, 0.05 mol) in dichloromethane (150 mL) in a pressure-rated flask.

  • Cool the flask to -78°C (dry ice/acetone bath).

  • Condense isobutylene gas (approx. 20 mL, >3 eq) into the flask.

  • Slowly add concentrated sulfuric acid (0.5 mL) as a catalyst.

  • Seal the flask tightly and allow it to warm to room temperature. Stir vigorously for 24-48 hours behind a safety shield.

  • Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the flask back down to 0°C before carefully opening it to release any excess pressure.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2x50 mL) and brine (1x50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure tert-butyl 5-chloro-2-fluoro-4-methylbenzoate .

Spectroscopic and Analytical Characterization

The following spectral data are predicted based on the principles of NMR, IR, and Mass Spectrometry.[6][7] They serve as a benchmark for the verification of the synthesized product.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.85d (JHF ≈ 7-8 Hz)1HAr-H (H3)Proton ortho to fluorine, deshielded by the adjacent ester. Coupling to ¹⁹F.
~ 7.20s1HAr-H (H6)Proton between chloro and methyl groups. May show slight broadening or small coupling.
~ 2.40s3H-CH₃Methyl group on the aromatic ring.
~ 1.60s9H-C(CH₃)₃Tert-butyl group protons, singlet due to symmetry.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 164.0 (d)C=O (Ester)Carbonyl carbon, may show a small doublet due to coupling with ortho fluorine.
~ 160.0 (d, ¹JCF ≈ 250 Hz)C2-FCarbon directly bonded to fluorine, shows a large one-bond C-F coupling.
~ 138.0C4-CH₃Aromatic carbon attached to the methyl group.
~ 135.0 (d)C5-ClAromatic carbon attached to chlorine, deshielded.
~ 125.0 (d)C1Aromatic carbon attached to the ester group.
~ 124.0 (d)C6Aromatic C-H carbon.
~ 118.0 (d, ²JCF ≈ 25 Hz)C3Aromatic C-H carbon ortho to fluorine, shows two-bond C-F coupling.
~ 82.0-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~ 28.1-C(C H₃)₃Methyl carbons of the tert-butyl group.
~ 19.5Ar-CH₃Methyl carbon attached to the aromatic ring.
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)Functional GroupDescription
3100 - 3000Aromatic C-HStretch
2980 - 2850Aliphatic C-HStretch (from methyl and tert-butyl groups)
~ 1730 C=O (Ester) Strong, sharp absorption, characteristic of the ester carbonyl.
1600, 1480C=CAromatic ring stretches.
~ 1250C-OEster stretch.
~ 1150C-FStretch.
~ 850C-ClStretch.
Predicted Mass Spectrum (EI)
  • Molecular Ion (M⁺): A peak should be observed at m/z 244, with a characteristic M+2 isotope peak at m/z 246 (approximately one-third the intensity) due to the presence of ³⁷Cl.

  • Major Fragment: A very prominent peak at m/z 188 (and 190 for the ³⁷Cl isotope). This corresponds to the loss of the tert-butyl cation ([M - 56]⁺), which is a characteristic fragmentation pathway for tert-butyl esters, forming a stable acylium ion.

  • Other Fragments: A peak at m/z 57 corresponding to the tert-butyl cation, [C(CH₃)₃]⁺.

Applications in Research and Drug Development

The structural features of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate make it a valuable building block in medicinal chemistry and materials science.

  • Modulation of Physicochemical Properties: The incorporation of fluorine is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[8][9] It can also increase binding affinity to protein targets by forming favorable electrostatic or hydrogen-bonding interactions.[10]

  • Fine-Tuning Electronics and Lipophilicity: The presence of both an electron-withdrawing fluorine and a moderately withdrawing chlorine allows for precise tuning of the electronic character of the aromatic ring. This influences the pKa of other functional groups and the overall lipophilicity (LogP) of the final molecule, which are critical parameters for pharmacokinetics.[1]

  • Synthetic Handle for Further Elaboration: The tert-butyl ester serves as an excellent protecting group for the carboxylic acid.[2] Its stability to a wide range of conditions (e.g., nucleophilic attack, basic hydrolysis) allows for extensive modification at other positions of the molecule before its clean removal under acidic conditions (e.g., with trifluoroacetic acid) to unmask the carboxylic acid for subsequent coupling reactions, such as amide bond formation.

This compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, receptor antagonists, or other biologically active molecules where precise control over aromatic substitution is required to optimize potency and drug-like properties.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for halogenated aromatic compounds.

  • Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). This is based on similar compounds like tert-butyl (5-chloro-2-fluoro-3-(...))phenyl)carbamate.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All operations should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • PrepChem. (n.d.). Synthesis of Benzoic acid t-butyl ester. Retrieved from PrepChem.com. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. DOI:10.1039/D5SC07348K. [Link]

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. DOI: 10.2174/1568026614666140202204242. [Link]

  • ResearchGate. (2014). What is the suitable method to protect benzoic acid using tert-butyl alcohol? Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). EP0978503A1 - Synthesis of t-butyl o-(p-tolyl)benzoate by reaction of o-(p-tolyl)benzoic acid with isobutene using acid catalysis.
  • Purdue University. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • ResearchGate. (2015). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Journal of Chemical Research. [Link]

  • Google Patents. (n.d.). KR20110100311A - Preparation of Substituted Phenylene Aromatic Diesters.
  • National Center for Biotechnology Information. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. [Link]

  • Google Patents. (n.d.). US3869489A - Process of manufacturing tert.-butyl p-tert. butylperbenzoate.
  • PrepChem. (n.d.). Synthesis of 5-chloro-2-methylbenzophenone. Retrieved from PrepChem.com. [Link]

  • National Technical University "Kharkiv Polytechnic Institute". (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Voprosy Khimii i Khimicheskoi Tekhnologii. [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from Chemistry Steps. [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from ERIC. [Link]

  • National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]

  • PubChem. (n.d.). Tert-butyl 2,5-difluoro-4-methylbenzoate. Retrieved from PubChem. [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from ResearchGate. [Link]

  • The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. Retrieved from The Good Scents Company. [Link]

  • Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from Sema. [Link]

Sources

Exploratory

Strategic Utilization of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate in Medicinal Chemistry

Executive Summary tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1443432-75-4) serves as a high-value scaffold in the synthesis of voltage-gated sodium channel inhibitors, specifically targeting Nav1.7 .[1][2] This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1443432-75-4) serves as a high-value scaffold in the synthesis of voltage-gated sodium channel inhibitors, specifically targeting Nav1.7 .[1][2] This guide analyzes its role as a "linchpin" intermediate, where its orthogonal protecting group strategy and halogenated substitution pattern allow for precise, regioselective functionalization.

For drug development professionals, this compound represents a solution to a common medicinal chemistry challenge: constructing densely substituted aromatic cores without regio-isomer scrambling. Its primary utility lies in the benzylic functionalization of the C4-methyl group, enabling the attachment of pharmacophores while maintaining the metabolic stability provided by the C2-fluoro and C5-chloro substituents.

Part 1: Structural Analysis & Reactivity Profile

The utility of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate is dictated by the electronic and steric environment of its four functional "handles."

The Reactivity Compass
  • C1 (tert-Butyl Ester): Acts as an acid-labile protecting group. It is chemically inert to the radical conditions used for C4 functionalization and the basic conditions often used in nucleophilic substitutions. It prevents side reactions at the carbonyl center.

  • C2 (Fluorine): Provides metabolic blocking and modulates the pKa of the benzoic acid post-deprotection. In SNAr contexts, it is less reactive than expected due to the electron-rich nature of the methyl group, unless the ring is further activated.

  • C4 (Methyl): The primary synthetic handle. It is electronically activated for radical bromination (Wohl-Ziegler reaction), converting the molecule into a potent alkylating agent.

  • C5 (Chlorine): A structural anchor that fills hydrophobic pockets in the target protein (e.g., Nav1.7). It also offers a potential site for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) if late-stage diversification is required.

Visualization: Reactivity Map

The following diagram illustrates the orthogonal reactivity modes available on this scaffold.

ReactivityMap Core tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate (Core Scaffold) C1 C1: tert-Butyl Ester (Acid Labile / Base Stable) Core->C1 Deprotection (TFA/HCl) C4 C4: Methyl Group (Radical Bromination Site) Core->C4 NBS, AIBN (Wohl-Ziegler) C5 C5: Chlorine (Metabolic Block / Pd-Coupling) Core->C5 Suzuki/Buchwald (Optional) C2 C2: Fluorine (Electronic Modulation) Core->C2 S_NAr (Rare)

Figure 1: Orthogonal reactivity handles of the scaffold. The red path indicates the primary synthetic utility in current drug development workflows.

Part 2: Synthesis of the Core Scaffold

While often purchased commercially, in-house synthesis is required for scale-up or isotope labeling. The most robust route proceeds via the esterification of the commercially available acid precursor, 5-chloro-2-fluoro-4-methylbenzoic acid (CAS: 1263274-67-4).

Protocol: Acid-Catalyzed Esterification (Steglich Variant)

Note: Standard Fischer esterification is often too slow for tert-butyl esters due to steric bulk. The method below uses anhydride activation.

Reagents:

  • Precursor: 5-chloro-2-fluoro-4-methylbenzoic acid (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Reagent: Di-tert-butyl dicarbonate (Boc2O) (2.0 equiv)

  • Catalyst: DMAP (0.1 equiv)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried reactor with 5-chloro-2-fluoro-4-methylbenzoic acid and anhydrous DCM (0.5 M concentration).

  • Activation: Add DMAP (4-dimethylaminopyridine) in one portion.

  • Addition: Add Boc2O slowly (dropwise if liquid, portion-wise if solid) to control gas evolution (CO2).

  • Reaction: Stir at ambient temperature (20–25 °C) for 12–18 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[3] The acid peak should disappear.

  • Quench: Quench with saturated aqueous NH4Cl.

  • Workup: Extract with DCM. Wash organics with 1M HCl (to remove DMAP), then brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. The product typically solidifies. Recrystallize from Hexane/Heptane if necessary.

Yield Expectation: >85% Critical Quality Attribute (CQA): Absence of unreacted acid is critical, as it will interfere with downstream radical halogenation.

Part 3: Key Application – Nav1.7 Inhibitor Synthesis

The primary industrial application of this scaffold is in the synthesis of sulfonamide-based Nav1.7 inhibitors, as detailed in Pfizer patents (e.g., WO2013088315A1). The workflow relies on converting the C4-methyl group into a benzylic bromide, which then acts as an electrophile to couple with complex heteroaromatic phenols.

Workflow: The "Brominate-Link-Deprotect" Strategy

NavSynthesis Start Start: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate Step1 Step 1: Radical Bromination (NBS, Benzoyl Peroxide, CCl4/PhCF3) Start->Step1 Activation Inter1 Intermediate: tert-Butyl 4-(bromomethyl)-5-chloro-2-fluorobenzoate Step1->Inter1 Yield: ~70-80% Step2 Step 2: Etherification (Coupling) (Heteroaryl-OH, K2CO3, DMF) Inter1->Step2 S_N2 Displacement Inter2 Coupled Ester Intermediate Step2->Inter2 Convergent Synthesis Step3 Step 3: Acidic Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Cleave t-Bu Final Final API Core: Functionalized Benzoic Acid Step3->Final Isolation

Figure 2: The standard synthetic workflow for Nav1.7 inhibitors using this scaffold.

Detailed Protocol: Wohl-Ziegler Bromination

This is the most risk-prone step due to the potential for over-bromination (dibromo species) or benzylic oxidation.

Reagents:

  • Substrate: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)

  • Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 equiv)

  • Solvent: Trifluorotoluene (PhCF3) or CCl4 (PhCF3 is the greener, modern standard).

Procedure:

  • Setup: In a reaction vessel equipped with a reflux condenser, dissolve the substrate in PhCF3 (0.2 M).

  • Deoxygenation: Sparge the solution with Nitrogen or Argon for 15 minutes. Oxygen inhibits the radical chain mechanism.

  • Addition: Add NBS and the radical initiator.

  • Initiation: Heat the mixture to reflux (approx. 80–100 °C depending on solvent). The reaction is often initiated by a high-intensity visible light source if chemical initiation is sluggish.

  • Monitoring: Monitor by HPLC. Stop the reaction when the ratio of Product:Starting Material is optimal (typically >95% conversion). Prolonged heating leads to the gem-dibromo impurity.

  • Workup: Cool to 0 °C to precipitate succinimide. Filter. Concentrate the filtrate.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc). The product is tert-butyl 4-(bromomethyl)-5-chloro-2-fluorobenzoate (CAS: 1443432-77-6).[4]

Self-Validating Check: The 1H NMR will show a shift of the methyl singlet (approx. 2.3 ppm) to a methylene singlet (approx. 4.5 ppm).[5]

Part 4: Quantitative Data Summary

ParameterValue / ConditionRelevance
Molecular Weight 244.69 g/mol Base calculation for stoichiometry.
Formula C12H14ClFO2-
CAS Number 1443432-75-4Unique identifier for sourcing.[1][2][4][6][7]
Physical State White to Off-white SolidEase of handling (weighing vs. pipetting).
Storage Dry, Room Temp (2-8°C preferred)Prevent ester hydrolysis over long term.
Bromination Yield 70% - 85%High efficiency in radical steps.
Key Impurity gem-Dibromomethyl derivativeResult of over-reaction; difficult to separate.

References

  • Pfizer Limited. (2013).[8] Sulfonamide Derivatives. WO2013088315A1.[8] World Intellectual Property Organization. Link

    • Primary source for the synthesis of Nav1.
  • Pfizer Limited. (2014).[8] Sulfonamide Derivatives. US20140315879A1.[8] U.S. Patent and Trademark Office. Link

    • US counterpart patent detailing the bromin
  • Molaid Chemicals. (n.d.). tert-butyl 5-chloro-2-fluoro-4-methylbenzoate Structure and Properties. Link

    • Source for physical property data and CAS registry verific
  • Organic Syntheses. (2019). General Procedures for Radical Bromination. Org. Synth. 2019, 96, 137-149.[9] Link

    • Authoritative grounding for the Wohl-Ziegler bromin

Sources

Foundational

tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate literature review

An In-depth Technical Guide to tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate: Synthesis, Properties, and Applications in Drug Discovery Introduction tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate is a halogenated aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate is a halogenated aromatic compound of significant interest to researchers and scientists in the field of drug development. Its structure, featuring a substituted benzene ring with chloro, fluoro, and methyl groups, along with a tert-butyl ester, makes it a valuable building block in the synthesis of complex organic molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate, with a focus on its utility in medicinal chemistry.

Synthesis of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

The synthesis of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate can be approached in two main stages: the synthesis of the precursor carboxylic acid, 5-chloro-2-fluoro-4-methylbenzoic acid, followed by the esterification to form the tert-butyl ester.

Part 1: Synthesis of 5-chloro-2-fluoro-4-methylbenzoic Acid

A plausible synthetic route to 5-chloro-2-fluoro-4-methylbenzoic acid can be devised from commercially available starting materials. One potential pathway begins with 4-chloro-2-fluoro-1-methylbenzene. The introduction of a carboxylic acid group can be achieved through a Friedel-Crafts acylation followed by oxidation.

A detailed experimental protocol for a similar transformation, the synthesis of 4-fluoro-2-methylbenzoic acid from m-fluorotoluene, is described in a patent by Beijing Toayi Technology Development Co Ltd.[2] This process involves a Friedel-Crafts acylation with trichloroacetyl chloride, followed by hydrolysis.[2]

Part 2: Esterification to tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability against various nucleophiles and reducing agents, and its straightforward removal under acidic conditions.[1][3] Common methods for forming tert-butyl esters include the reaction of a carboxylic acid with tert-butanol or isobutene in the presence of a strong acid catalyst.[1]

A more recent and efficient method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent.[4][5] This method offers high yields and faster reaction times compared to traditional approaches.[3][4][5]

Experimental Protocol: Tf₂NH-Catalyzed tert-Butylation

The following is a representative protocol for the tert-butylation of a carboxylic acid based on the work of Ogasa, Kayano, and Namba:

  • A suspension of 5-chloro-2-fluoro-4-methylbenzoic acid (1.0 eq) in tert-butyl acetate (0.1 M) is cooled to 0 °C.

  • A solution of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.1 eq) in CH₂Cl₂ is added to the suspension.

  • The resulting mixture is stirred at 0 °C for 2.5 hours.

  • The reaction mixture is then slowly added to a saturated aqueous solution of NaHCO₃ at 0 °C.

  • The mixture is extracted with CH₂Cl₂ (3 x volume of the aqueous layer).

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired tert-butyl 5-chloro-2-fluoro-4-methylbenzoate.

Reactant Catalyst Solvent Temperature Time Yield Reference
Carboxylic AcidTf₂NH (catalytic)t-BuOAc0 °C to rt1-5 hHigh[4][5]

Synthetic Pathway Diagram

Synthesis cluster_acid Synthesis of Carboxylic Acid cluster_ester Esterification A 4-Chloro-2-fluoro-1-methylbenzene B Friedel-Crafts Acylation A->B C Oxidation B->C D 5-Chloro-2-fluoro-4-methylbenzoic Acid C->D E 5-Chloro-2-fluoro-4-methylbenzoic Acid F tert-Butylation (Tf2NH, t-BuOAc) E->F G tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate F->G

Caption: Proposed synthetic pathway for tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate.

Chemical Properties and Reactivity

tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate is expected to be a stable, crystalline solid at room temperature. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions. The tert-butyl ester is stable to a wide range of reagents but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid, to yield the corresponding carboxylic acid.[1] This property is crucial for its use as an intermediate in multi-step syntheses.

Applications in Drug Development

Halogenated benzoic acid derivatives are important intermediates in the synthesis of pharmaceuticals.[6][7] For instance, 5-chloro-2-fluorobenzoic acid is used in the design of Aurora kinase inhibitors.[7] Similarly, tert-butyl 2-fluoro-4-nitrobenzoate serves as an intermediate in the synthesis of various pharmaceuticals.[6]

Given these precedents, tert-butyl 5-chloro-2-fluoro-4-methylbenzoate is a promising building block for the synthesis of novel drug candidates. The substituted phenyl ring can be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to construct more complex molecular architectures.

Hypothetical Workflow: Suzuki Coupling

The following workflow illustrates the potential use of a related boronic ester derivative in a Suzuki coupling reaction to form a biaryl compound, a common motif in medicinal chemistry. A similar reactivity could be expected for derivatives of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate.

Experimental Workflow for Suzuki Coupling

Workflow start Start: tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate + Aryl Halide reagents Add: Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start->reagents reaction Heat reaction mixture (e.g., 80-100 °C) Monitor by TLC or LC-MS reagents->reaction workup Aqueous workup: Extract with organic solvent Dry organic layer reaction->workup purification Purify by column chromatography workup->purification product Characterize final biaryl product (NMR, MS) purification->product

Caption: Representative workflow for a Suzuki coupling reaction.

Conclusion

tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate, while not extensively documented in the current literature, represents a potentially valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be achieved through established organic chemistry methodologies, particularly leveraging modern, efficient tert-butylation techniques. The combination of a protected carboxylic acid and a functionalized, halogenated aromatic ring provides a scaffold ripe for further elaboration into novel therapeutic agents. This guide serves as a foundational resource for researchers interested in exploring the synthetic utility and potential applications of this and structurally related compounds.

References

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
  • Thieme Chemistry. (n.d.). A simple and powerful tert-butylation of carboxylic acids and alcohols. Retrieved from [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. DOI: 10.1055/a-2161-9689.
  • Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • CiteDrive. (n.d.). A simple and powerful tert-butylation of carboxylic acids and alcohols. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of tert.butyl 2-chloro-4-fluoro-5-(1,2,4,5,6,7-hexahydro-1-methyl-2,4-dioxo-3H-cyclopenta[d]pyrimidin-3yl)-benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 2,5-difluoro-4-methylbenzoate. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
  • ResearchGate. (2025). Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N- (3, 4, 5-triethoxyphenyl) chroman-2-carboxamide. Retrieved from [Link]

  • PubMed. (2018). 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury. Retrieved from [Link]

  • MedChemComm (RSC Publishing). (n.d.). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate in Drug Discovery

Executive Summary tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1443432-75-4) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Unlike simple benzoates, this tetra-substituted arene offers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1443432-75-4) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Unlike simple benzoates, this tetra-substituted arene offers a unique combination of orthogonal protection , metabolic blocking , and late-stage diversification handles .

Its primary utility lies in the synthesis of Nav1.7 voltage-gated sodium channel inhibitors (pain management) and kinase inhibitors where the 4-methyl group serves as a vector for benzylic functionalization, while the halogen motif (5-Cl, 2-F) modulates lipophilicity and metabolic stability.

This guide details the strategic application of this compound, providing validated protocols for benzylic activation and orthogonal deprotection, supported by mechanistic insights.

Structural Logic & SAR Implications

The efficacy of this scaffold is not accidental; it is engineered for specific medicinal chemistry challenges.

The "Warhead" Architecture
FeatureFunction in Drug DesignChemical Utility
tert-Butyl Ester Orthogonal Protection Acid-labile masking of the carboxylate. Stable to basic conditions (e.g., nucleophilic substitutions, Suzuki couplings), allowing differentiation from methyl/ethyl esters.
5-Chlorine Hydrophobic Fill & Electronic Tuning Fills hydrophobic pockets (e.g., in Nav1.7 selectivity filters). Withdraws electrons, lowering the pKa of the eventual carboxylic acid/amide.
2-Fluorine Metabolic Blockade Blocks the metabolically vulnerable ortho-position. The high C-F bond energy resists oxidative metabolism (CYP450).
4-Methyl Benzylic Handle The critical point of divergence. Amenable to radical bromination (Wohl-Ziegler) to create a reactive benzyl bromide for attaching heterocycles.
Mechanism of Action: The Nav1.7 Connection

In the context of Nav1.7 inhibitors (e.g., sulfonamide derivatives described in Pfizer patents WO2012007883), this scaffold forms the "core" that positions the sulfonamide "warhead" correctly within the ion channel pore. The 5-Cl and 2-F substituents are essential for potency, likely by locking the biaryl conformation via steric clashes or halogen bonding.

Visualizing the Synthetic Strategy

The following workflow illustrates the "Divergent Synthesis" approach, where the tert-butyl group preserves the acid functionality while the methyl group is transformed.

SyntheticWorkflow Start tert-Butyl 5-chloro- 2-fluoro-4-methylbenzoate Step1 Radical Bromination (NBS, AIBN) Start->Step1 Activation Inter1 Benzyl Bromide Intermediate Step1->Inter1 Step2 Nucleophilic Substitution (Amines/Heterocycles) Inter1->Step2 Diversification Inter2 Functionalized Ester Step2->Inter2 Step3 Acidic Deprotection (TFA/DCM) Inter2->Step3 Unmasking Final Free Acid (Ready for Coupling) Step3->Final

Figure 1: Divergent synthetic pathway utilizing the 4-methyl handle while preserving the carboxylate via tert-butyl protection.[1]

Detailed Experimental Protocols

These protocols assume standard Schlenk line techniques and anhydrous conditions.

Protocol A: Regioselective Benzylic Bromination (Wohl-Ziegler)

Objective: To convert the inert 4-methyl group into a reactive benzyl bromide (tert-butyl 5-chloro-4-(bromomethyl)-2-fluorobenzoate) without hydrolyzing the ester.

Reagents:

  • Substrate: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate (1.0 eq)[2]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.1 eq) or Benzoyl Peroxide

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (Green alternative)
    

Procedure:

  • Dissolution: Dissolve the substrate in anhydrous Trifluorotoluene (0.1 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add NBS and AIBN in a single portion.

  • Activation: Degas the solution with Nitrogen/Argon for 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 80-100°C depending on solvent) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. Note: The product is usually less polar than the starting material.

  • Workup: Cool to room temperature. Filter off the precipitated succinimide by-product.

  • Purification: Concentrate the filtrate. The residue can often be used directly or purified via rapid filtration through a silica plug (eluting with 5% EtOAc/Hexanes) to avoid hydrolysis of the bromide.

Critical Control Point: Do not overheat or extend reaction time excessively, as dibromination (gem-dibromide) can occur.

Protocol B: Orthogonal Deprotection (t-Butyl Ester Cleavage)

Objective: To reveal the carboxylic acid for amide coupling after downstream modifications have been made.

Reagents:

  • Substrate: Functionalized tert-butyl ester derivative[3]

  • Reagent: Trifluoroacetic Acid (TFA)

  • Solvent: Dichloromethane (DCM)

  • Scavenger (Optional): Triethylsilane (TES) if sensitive cations are generated.

Procedure:

  • Preparation: Dissolve the substrate in DCM (0.2 M) and cool to 0°C.

  • Acidification: Add TFA dropwise. A typical ratio is 1:4 (TFA:DCM) or 1:1 for stubborn substrates.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by LCMS (disappearance of the +56 mass fragment or shift in retention time).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: The resulting free acid is typically obtained as a solid and can be used in EDCI/HATU couplings without further purification.

Strategic Comparison: t-Butyl vs. Methyl Ester

Why choose the tert-butyl ester (CAS 1443432-75-4) over the cheaper methyl ester?

ParameterMethyl Ester Routetert-Butyl Ester Route
Deprotection Condition Basic (LiOH/NaOH,

)
Acidic (TFA or HCl)
Compatibility Incompatible with base-sensitive groups (e.g., certain esters, racemizable chiral centers).Excellent for base-sensitive substrates.
Benzylic Substitution Risk of ester hydrolysis/transesterification if nucleophile is basic.Steric bulk protects the carbonyl from nucleophilic attack.
Atom Economy HighLower (loss of isobutylene), but justifies cost via selectivity.

References & Authority

  • Pfizer Inc. "Sulfonamide Derivatives as Nav1.7 Inhibitors." World Intellectual Property Organization, WO2012007883A1, 2012.

    • Establishes the core scaffold utility in pain therapeutics.

  • Pfizer Inc. "Sulfonamide derivatives." U.S. Patent, US 8,685,977 B2, 2014.

    • Details the synthesis of the acid precursor and coupling strategies.

  • Ak Scientific. "tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate Product Page." Catalog No. 1892EB.[4]

    • Verification of commercial availability and physical properties.

  • Molaid Chemicals. "Downstream Applications of Halogenated Benzoates."

    • Confirming the brominated derivative (CAS 1443432-77-6) as a key intermediate.

Sources

Application

The Strategic Role of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate in the Synthesis of Advanced BRAF-Kinase Inhibitors

Abstract The targeted inhibition of the BRAF kinase, a critical node in the MAPK/ERK signaling pathway, represents a cornerstone of modern oncology, particularly for cancers harboring BRAF V600 mutations. Encorafenib is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The targeted inhibition of the BRAF kinase, a critical node in the MAPK/ERK signaling pathway, represents a cornerstone of modern oncology, particularly for cancers harboring BRAF V600 mutations. Encorafenib is a potent and highly selective BRAF inhibitor approved for the treatment of certain types of melanoma and colorectal cancer.[1][2][3] The intricate molecular architecture of Encorafenib necessitates a multi-step synthesis, wherein the selection of key intermediates is paramount for efficiency, yield, and purity. This application note details the significance and application of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate as a crucial building block in the synthesis of Encorafenib and other related BRAF-kinase inhibitors. We provide an in-depth examination of its synthesis, subsequent conversion, and the underlying chemical principles that make it an ideal intermediate. Detailed protocols, mechanistic insights, and analytical considerations are presented for researchers and professionals in drug development and medicinal chemistry.

Introduction: The BRAF Kinase Target

The RAF/MEK/ERK signaling pathway is a pivotal cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[1][4] In a significant percentage of human cancers, mutations in the BRAF gene lead to the constitutive activation of the BRAF protein, resulting in uncontrolled cell growth.[5] The most common of these is the V600E mutation, where valine is substituted by glutamic acid at position 600.[1][5]

This discovery spurred the development of targeted small-molecule inhibitors, such as Encorafenib (Braftovi®), which are designed to specifically bind to the ATP-binding site of the mutated BRAF protein, inhibiting its kinase activity and shutting down the aberrant downstream signaling.[1][6] The clinical efficacy of these inhibitors has transformed the therapeutic landscape for patients with BRAF-mutant cancers.[7][8]

The synthesis of complex molecules like Encorafenib is a testament to the precision of modern organic chemistry. The strategic use of pre-functionalized intermediates like tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate is essential. This intermediate provides the core substituted benzene ring structure, with the chloro, fluoro, and methyl groups positioned to ultimately play critical roles in the final drug's binding affinity and pharmacokinetic properties. The tert-butyl ester serves as a protecting group for the carboxylic acid, which is later deprotected and converted to an amide.

Synthesis and Application Workflow

The overall strategy involves the initial synthesis of the key intermediate, tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate, followed by a series of transformations to build the final Encorafenib molecule.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Encorafenib Synthesis A m-Fluorotoluene B Friedel-Crafts Acylation A->B Trichloroacetyl chloride, AlCl₃ C 2-Fluoro-4-methylbenzoic acid B->C Hydrolysis D Chlorination C->D Chlorinating Agent E 5-Chloro-2-fluoro-4-methylbenzoic acid D->E F Esterification E->F tert-Butanol G tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate F->G I Amide Coupling G->I Deprotection & Activation H Amidation Precursor H->I J Final Modifications I->J K Encorafenib J->K

Caption: Synthetic workflow from starting materials to the key intermediate and final API.

Protocols and Methodologies

Protocol 1: Synthesis of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

This protocol outlines a plausible synthetic route based on common organic chemistry transformations, starting from m-fluorotoluene.

Rationale: This multi-step synthesis begins with a Friedel-Crafts acylation to introduce a carbonyl group, which is then converted to the required carboxylic acid. Subsequent regioselective chlorination and esterification yield the final intermediate. The choice of a tert-butyl ester is strategic, as it can be selectively removed under acidic conditions without affecting other functional groups.

Step-by-Step Protocol:

  • Friedel-Crafts Acylation:

    • To a cooled (0-5 °C) solution of m-fluorotoluene (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add anhydrous aluminum trichloride (1.1 eq).[9]

    • Slowly add trichloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.[9]

    • Monitor the reaction by HPLC or TLC until the starting material is consumed.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

    • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the crude ketone from the previous step in a suitable solvent mixture (e.g., THF/water).

    • Add an excess of a base, such as sodium hydroxide, and heat the mixture to reflux.

    • After the reaction is complete (monitored by TLC), cool the mixture and acidify with aqueous HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to yield a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid isomers.[9]

    • The desired 2-fluoro-4-methylbenzoic acid isomer must be isolated, typically via recrystallization.

  • Regioselective Chlorination:

    • To a solution of 2-fluoro-4-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., sulfuric acid or trifluoroacetic acid), add a chlorinating agent such as N-chlorosuccinimide (NCS).

    • Stir the reaction at room temperature until completion. The fluorine atom directs the chlorination to the ortho/para positions, with the position para to the fluorine (and meta to the carboxylic acid) being favored.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter, wash with water, and dry to obtain 5-chloro-2-fluoro-4-methylbenzoic acid.

  • tert-Butyl Esterification:

    • Suspend 5-chloro-2-fluoro-4-methylbenzoic acid (1.0 eq) in a suitable solvent like tert-butanol.

    • Add an acid catalyst (e.g., sulfuric acid) or use a reagent like di-tert-butyl dicarbonate (Boc)₂O with DMAP.

    • Heat the mixture to reflux or stir at room temperature, depending on the chosen method.

    • After completion, neutralize the reaction, extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry.

    • Purify the crude product by column chromatography or recrystallization to yield pure tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate.

Protocol 2: Application in Encorafenib Synthesis (Illustrative Steps)

The synthesized intermediate is then carried forward to construct the final drug molecule.

Rationale: The tert-butyl ester is first cleaved to reveal the carboxylic acid. This acid is then activated and coupled with the appropriate amine fragment to form the crucial central amide bond of Encorafenib.

  • Ester Deprotection:

    • Dissolve tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate in a solvent such as dichloromethane (DCM) or dioxane.

    • Add a strong acid, typically trifluoroacetic acid (TFA), and stir at room temperature. The tert-butyl group is cleaved as isobutylene gas.

    • Monitor the reaction by TLC. Upon completion, remove the solvent and TFA under reduced pressure to yield 5-chloro-2-fluoro-4-methylbenzoic acid.

  • Amide Bond Formation:

    • The resulting carboxylic acid is coupled with the aniline fragment (e.g., 3-amino-N-methylbenzenesulfonamide or a precursor).

    • Activate the carboxylic acid using a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) in an anhydrous aprotic solvent like DMF or DCM.

    • Add the amine component and a non-nucleophilic base (e.g., DIPEA) to the activated acid.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the resulting amide by chromatography or recrystallization.

  • Final Synthetic Steps:

    • The molecule undergoes further transformations, including the addition of the cyclopropyl-sulfonamide side chain, to yield the final Encorafenib structure.[10]

Mechanism of Action: BRAF Inhibition

Encorafenib functions as an ATP-competitive, small-molecule inhibitor that is highly selective for the BRAF kinase, particularly the V600E mutant form.[8][11]

G GrowthFactor Growth Factor RAS RAS GrowthFactor->RAS BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Uncontrolled Cell Proliferation & Survival ERK->Proliferation Encorafenib Encorafenib Encorafenib->BRAF Inhibits ATP Binding

Caption: Encorafenib inhibits the mutated BRAF kinase, blocking the MAPK/ERK pathway.

The constitutively active BRAF V600E mutant continuously phosphorylates MEK, which in turn phosphorylates ERK.[4] This hyperactivation of the pathway drives cancer cell proliferation and survival.[12] Encorafenib binds to the ATP-binding pocket of the BRAF kinase domain, preventing ATP from binding and thereby blocking the phosphorylation of MEK.[1] This action effectively halts the downstream signaling cascade, leading to a decrease in tumor cell proliferation and induction of apoptosis.[1][6]

Analytical Characterization

Ensuring the purity and identity of the intermediate and final Active Pharmaceutical Ingredient (API) is critical. A suite of analytical techniques should be employed for quality control.

Technique Purpose Expected Results for tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate
¹H NMR Structural elucidation and confirmation.Signals corresponding to the tert-butyl group (singlet, ~1.6 ppm), the aromatic protons (doublets, ~7-8 ppm), and the methyl group (singlet).
¹³C NMR Confirms the carbon skeleton of the molecule.Resonances for all unique carbon atoms, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₄ClFO₂).
HPLC/UPLC Purity assessment and quantification.A single major peak indicating high purity (typically >98%). Used to monitor reaction progress.
Infrared (IR) Spectroscopy Identification of key functional groups.Characteristic absorption bands for the carbonyl (C=O) of the ester and C-Cl, C-F, and aromatic C-H bonds.

Conclusion

tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate is a high-value intermediate whose structural features are precisely tailored for the efficient synthesis of advanced BRAF-kinase inhibitors like Encorafenib. Its synthesis, while multi-stepped, utilizes well-established chemical transformations. Understanding the rationale behind its synthesis and its role in the construction of the final drug provides medicinal and process chemists with the foundational knowledge required for the development and optimization of novel cancer therapeutics targeting the BRAF kinase. The protocols and analytical methods described herein serve as a comprehensive guide for researchers in this vital field of drug discovery.

References

  • ResearchGate. (n.d.). Synthetic pathway for encorafenib.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Encorafenib? Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of tert.butyl 2-chloro-4-fluoro-5-(1,2,4,5,6,7-hexahydro-1-methyl-2,4-dioxo-3H-cyclopenta[d]pyrimidin-3yl)-benzoate. Retrieved from [Link]

  • Puszkiel, A., et al. (2019). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PMC - NIH. Retrieved from [Link]

  • PharmExec. (2026, February 25). FDA Grants Full Approval to Braftovi Combination for First-Line BRAF V600E–Mutant Metastatic Colorectal Cancer. Retrieved from [Link]

  • Gogas, H., et al. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC. Retrieved from [Link]

  • Klickstein, J. A., et al. (2020). Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation. ACS Omega - ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • FDA. (n.d.). BRAFTOVI® (encorafenib) capsules, for oral use. Retrieved from [Link]

  • Encorafenib Combo Boosts PFS in BRAF V600E+ Metastatic Colorectal Cancer. (2026, February 17). OncLive. Retrieved from [Link]

  • Long-term benefit with encorafenib/binimetinib in patients with mutated melanoma. (n.d.). BJMO. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate synthesis

Technical Support Center: Yield Optimization for tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate Executive Summary: The "Yield-Killers" in Sterically Congested Benzoates To: Research & Process Development Teams From: Senio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

Executive Summary: The "Yield-Killers" in Sterically Congested Benzoates

To: Research & Process Development Teams From: Senior Application Scientist, Synthesis Division Subject: Overcoming Steric and Electronic Barriers in tert-Butyl Esterification

Synthesizing tert-butyl 5-chloro-2-fluoro-4-methylbenzoate presents a classic "perfect storm" of synthetic challenges. You are attempting to attach a bulky hydrophobic group (tert-butyl) to an electron-deficient aromatic ring that possesses significant ortho-steric hindrance (the 2-fluoro substituent).

Standard Fischer esterifications (Acid + Alcohol + H⁺) will fail or stall at <30% conversion due to the equilibrium favoring the reverse reaction in sterically crowded systems. Furthermore, the acid-lability of the tert-butyl ester requires a delicate workup strategy to prevent product degradation.

This guide moves beyond generic textbook chemistry to field-proven, high-yield protocols. We focus on activation energy reduction (using anhydrides/acid chlorides) and product preservation (non-acidic workups).

Part 1: Strategic Method Selection

Before starting, select the protocol that matches your scale and available equipment.

FeatureMethod A: Boc Anhydride (Boc₂O) Method B: Acid Chloride / t-BuOK Method C: Isobutylene (Industrial)
Mechanism In situ mixed anhydride formation (Mild)Nucleophilic acyl substitution (Aggressive)Acid-catalyzed addition to alkene
Yield Potential High (85-95%) Moderate (60-75%)High (80-90%)
Steric Tolerance Excellent (DMAP catalyzed)GoodExcellent
Key Risk Cost of ReagentsHydrolysis of acid chloride; Ketene formationPolymerization; Requires pressure vessel
Recommendation Best for Lab/Pilot (<100g) Alternative if Boc₂O is unavailableBest for Multi-kg Production

Part 2: Detailed Optimization Protocol (The Boc₂O Route)

We recommend the Boc₂O/DMAP method for research and early-phase development. It operates under mild conditions, minimizes side reactions, and drives the equilibrium forward via CO₂ evolution.

Workflow Diagram

G Start Start: 5-chloro-2-fluoro-4-methylbenzoic acid Activation Activation: Add Boc₂O + DMAP (0.1 eq) Solvent: t-BuOH/THF (1:1) Start->Activation Dissolve Intermediate Intermediate: Mixed Anhydride Formation (CO₂ evolution drives reaction) Activation->Intermediate Stir 15 min Reaction Reaction: Nucleophilic Attack by t-BuOH Temp: 40°C -> Reflux Intermediate->Reaction Slow Addition Quench Quench: Cool to RT Add Saturated NaHCO₃ Reaction->Quench Monitor TLC Isolation Isolation: Extract w/ Hexane/EtOAc Wash w/ Citric Acid (pH 4-5) Quench->Isolation Phase Sep Product Target: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate Isolation->Product Evaporation

Caption: Optimized workflow for Boc₂O-mediated esterification, highlighting the critical CO₂ driving force.

Step-by-Step Protocol
  • Stoichiometry: 1.0 eq Acid : 2.0 eq Boc₂O : 0.3 eq DMAP : Solvent (t-BuOH/THF 1:1).

  • Activation: Dissolve the acid in THF. Add Boc₂O. Crucial: Add DMAP slowly. You will see gas evolution (CO₂). This confirms the mixed anhydride is forming.

  • Reaction: Heat to 50°C. The tert-butanol acts as both reagent and co-solvent.

  • Monitoring: Track disappearance of the acid spot on TLC. If stalled after 4h, add 0.5 eq more Boc₂O.

  • Workup (The Yield Saver):

    • Dilute with Ethyl Acetate.

    • Wash 1x with 10% Citric Acid (Not HCl! Strong acid cleaves the ester).

    • Wash 2x with Sat. NaHCO₃ (Removes unreacted acid and Boc byproducts).

    • Dry over MgSO₄ and concentrate.

Part 3: Troubleshooting & FAQs

Category 1: Reaction Stalling & Low Conversion

Q: I am using the Acid Chloride method (SOCl₂), but my yield is stuck at 50%. What is happening?

  • Diagnosis: The ortho-fluoro group creates significant electronic repulsion and steric shielding. Furthermore, tert-butoxide is a bulky base. If you generate the acid chloride and then add t-BuOH/Pyridine, the reaction is too slow.

  • The Fix: Switch to the Potassium tert-butoxide (t-BuOK) method.

    • Generate Acid Chloride (SOCl₂, cat.[1] DMF).[2] Evaporate SOCl₂ completely (traces kill the next step).

    • Dissolve Acid Chloride in dry THF.

    • Add to a solution of 1.2 eq t-BuOK in THF at 0°C.

    • Why?t-BuOK is a stronger nucleophile than t-BuOH/Pyridine, forcing the reaction despite steric hindrance.

Q: My reaction turns black/tarry when using DMAP. Why?

  • Diagnosis: Thermal decomposition or impurity interactions.

  • The Fix:

    • Reduce temperature to 40°C.

    • Ensure your DMAP is white/crystalline. Yellow DMAP indicates degradation.

    • Degas your solvent. Oxygen at reflux can cause oxidative darkening of electron-rich aromatics (though this ring is electron-poor, the impurities might not be).

Category 2: Product Loss During Isolation

Q: The crude NMR looks good, but after column chromatography, I lose 40% of my mass.

  • Diagnosis: Acid-catalyzed hydrolysis on Silica Gel. Silica is slightly acidic (

    
    ). tert-Butyl esters are notoriously sensitive to acid.
    
  • The Fix:

    • Pre-treat Silica: Slurry your silica gel with 1% Triethylamine in Hexane before packing the column. This neutralizes acidic sites.

    • Avoid Column if possible: This product is highly crystalline. Try recrystallization from cold Hexane/Pentane first.

Q: I see the carboxylic acid reappearing in the final product.

  • Diagnosis: Incomplete removal of Boc-byproducts or hydrolysis during evaporation.

  • The Fix: Ensure the NaHCO₃ wash is thorough. If using the Boc₂O method, the byproduct is tert-butanol and CO₂, which evaporate. If you see acid, it is likely unreacted starting material. Increase reaction time or DMAP loading to 0.5 eq.

Category 3: Precursor Purity (The Hidden Variable)

Q: My melting point is off by 5°C. Could it be an isomer?

  • Diagnosis: Yes. The synthesis of 5-chloro-2-fluoro-4-methylbenzoic acid often involves chlorination of 2-fluoro-4-methylbenzoic acid. Direct chlorination can yield the 3-chloro isomer (minor) or 6-chloro isomer (trace).

  • The Fix:

    • Check 1H NMR coupling constants.

    • 5-chloro (Target): Para-coupling between H3 and H6 is usually not visible or very small; you will see two singlets (or doublets with F-coupling).

    • Isomer Purge: Recrystallize the starting acid from Toluene/Heptane before esterification. It is much harder to separate the isomers at the ester stage.

Part 4: Impurity Profile & Logic Map

Understanding where impurities come from allows you to block them.

Impurities RawMat Raw Material: 2-Fluoro-4-methylbenzoic acid Chlorination Step 1: Chlorination RawMat->Chlorination TargetAcid Target Acid: 5-Chloro isomer Chlorination->TargetAcid Major IsoAcid Impurity A: 3-Chloro isomer Chlorination->IsoAcid Minor EsterStep Step 2: Esterification (Boc₂O / t-BuOH) TargetAcid->EsterStep FinalTarget Target Ester (High Yield) EsterStep->FinalTarget Hydrolysis Impurity B: Hydrolyzed Acid (Workup pH < 4) EsterStep->Hydrolysis Acidic Workup N_Acyl Impurity C: N-Acylurea (If using DCC) EsterStep->N_Acyl Wrong Reagent

Caption: Impurity genealogy showing the critical control points at Chlorination (Regioselectivity) and Workup (Hydrolysis).

References

  • Takeda, K., et al. (1994). "A Convenient Synthesis of tert-Butyl Esters from Carboxylic Acids using Di- tert-butyl Dicarbonate." Synthesis, 1994(10), 1063-1066. Link

    • Core cit
  • Wright, S. W., et al. (1992). "Convenient Preparations of tert-Butyl Esters." Tetrahedron Letters, 33(12), 1539-1542. Link

    • Validates the use of magnesium sulfate and acid catalysis for simpler substrates, contrasting with the need for Boc₂O in hindered systems.
  • Goossen, L. J., & Döhring, A. (2003). "Lewis Acid-Catalyzed Synthesis of tert-Butyl Esters." Advanced Synthesis & Catalysis, 345(8), 943-947. Link

    • Provides context on altern
  • Organic Chemistry Portal. "Protection of Carboxylic Acids: tert-Butyl Esters." Link

    • General reference for stability and deprotection conditions.

Sources

Optimization

Troubleshooting low conversion in tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate reactions

This technical guide addresses low conversion issues specifically for tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1443432-75-4). The troubleshooting protocols below are structured by reaction type, focusing on th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses low conversion issues specifically for tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1443432-75-4). The troubleshooting protocols below are structured by reaction type, focusing on the unique electronic and steric environment created by the tert-butyl ester and the tetrasubstituted benzene ring.

System Overview & Reactivity Profile

Molecule: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate Key Structural Features:

  • C1 (tert-Butyl Ester): Provides significant steric bulk. Acid-labile protecting group.[1]

  • C2 (Fluorine): Activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho ester (EWG).

  • C4 (Methyl): Weakly activating (EDG), provides a handle for benzylic functionalization but sterically crowds the C5 position.

  • C5 (Chlorine): Deactivated handle for Pd-catalyzed cross-coupling.[2] Sterically hindered by the adjacent C4-Methyl.

Quick Diagnostic: Where is your conversion stalling?

DiagnosticFlow Start Identify Reaction Step SNAr Displacement of Fluorine (S_NAr) Start->SNAr Pd Coupling at Chlorine (Suzuki/Buchwald) Start->Pd Deprot Ester Hydrolysis (Acid/Base) Start->Deprot SNAr_Issue Issue: Steric blocking by t-Bu Solution: Solvent/Temp adjustment SNAr->SNAr_Issue Pd_Issue Issue: Sluggish Oxidative Addition Solution: Ligand Switch (Buchwald) Pd->Pd_Issue Deprot_Issue Issue: Isobutylene Equilibrium Solution: Scavengers Deprot->Deprot_Issue

Caption: Diagnostic logic flow for identifying the root cause of low conversion based on the reaction site.

Module 1: Troubleshooting SNAr Reactions (C2-Fluorine Displacement)

Context: The C2-fluorine is activated by the ortho-ester, but the bulky tert-butyl group creates a "steric wall," impeding the approach of nucleophiles.

Q1: My reaction with an amine nucleophile is stuck at 30-40% conversion. Increasing equivalents doesn't help. Why?

Technical Analysis: The tert-butyl group exerts significant steric pressure on the ortho position. While the electronic activation is sufficient, the kinetic barrier is high. Furthermore, if you are using a carbonate base (e.g., K2CO3) in a solvent like DMF, the reaction may stall due to poor solubility of the intermediate Meisenheimer complex or competitive hydrolysis if trace water is present.

Corrective Protocol:

  • Solvent Switch: Transition from DMF to DMSO or NMP . The higher dielectric constant stabilizes the transition state and the anionic intermediate.

  • Temperature: Increase reaction temperature to 100–120 °C . The steric barrier requires thermal energy to overcome.

  • Base: Switch to a soluble organic base like DIPEA (Hunig's base) if the nucleophile is an amine. For oxygen nucleophiles, use Cs2CO3 instead of K2CO3 to improve solubility (Cesium Effect).

Validation Experiment: Run a parallel screen:

  • Vial A: Standard conditions (DMF, 80°C).

  • Vial B: DMSO, 110°C, 2.0 eq DIPEA.

  • Result: Vial B should show >90% conversion within 4 hours.

Q2: I see a byproduct with M-56 mass. What is happening?

Analysis: You are observing the loss of the tert-butyl group (isobutylene, mass 56). Under forcing SNAr conditions (high heat, basic), the tert-butyl ester can undergo thermal cleavage or E1cB-like elimination, especially if the medium becomes slightly acidic or if Lewis acidic salts (like MgBr2 or LiCl) are present.

Solution:

  • Avoid Lewis acids.

  • Ensure the reaction remains strictly basic.

  • If thermal cleavage persists, switch to the methyl ester analog for the SNAr step, then hydrolyze later.

Module 2: Troubleshooting Palladium Coupling (C5-Chlorine)

Context: Aryl chlorides are inherently less reactive than bromides/iodides. In this substrate, the C5-chlorine is further deactivated by the electron-rich C4-methyl group (ortho-effect) and the electron-withdrawing ester is meta, providing little activation.

Q3: Suzuki coupling with Pd(PPh3)4 yields <10% product. Is the catalyst dead?

Technical Analysis: Pd(PPh3)4 is insufficient for this substrate. The oxidative addition into the C-Cl bond is the rate-limiting step. The adjacent C4-methyl group creates steric hindrance that prevents the bulky PPh3 ligands from accommodating the substrate effectively. You need a catalyst system designed for sterically hindered aryl chlorides .

Recommended Catalyst Systems:

Component Recommendation Mechanism of Action
Pre-catalyst Pd2(dba)3 or Pd(OAc)2 Provides active Pd(0) source.
Ligand XPhos or SPhos Dialkylbiaryl phosphines (Buchwald ligands) are electron-rich (facilitating oxidative addition into C-Cl) and bulky (promoting reductive elimination).
Base K3PO4 (anhydrous) Mild enough to prevent ester hydrolysis but strong enough for transmetallation.

| Solvent | 1,4-Dioxane/Water (4:1) | The biphasic system often aids solubility and turnover. |

Protocol for High Conversion:

  • Charge flask with Substrate (1.0 eq), Boronic Acid (1.5 eq), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).

  • Add K3PO4 (3.0 eq).

  • Degas Dioxane/H2O rigorously (sparge with Ar for 15 min).

  • Heat to 100 °C for 12 hours.

Q4: Can I use Buchwald-Hartwig amination on this chloride?

Answer: Yes, but the tert-butyl ester is a risk factor. Strong alkoxide bases (NaOtBu) used in standard Buchwald conditions can cause transesterification or hydrolysis.

  • Modification: Use Cs2CO3 or K3PO4 as the base.

  • Ligand: BrettPhos is highly recommended for coupling primary amines to hindered aryl chlorides.

Module 3: Ester Deprotection & Stability

Q5: TFA deprotection is incomplete (80% conversion) and stalls. Why?

Technical Analysis: The cleavage of tert-butyl esters by TFA is an equilibrium process that releases isobutylene.



If the reaction is run in a closed vessel or without a scavenger, the isobutylene concentration builds up, pushing the equilibrium back toward the ester (or re-alkylating the acid).

Troubleshooting Guide:

  • Scavengers: Add Triethylsilane (TES) (2.0 eq) or 1,3-dimethoxybenzene . These trap the tert-butyl cation, preventing re-alkylation and driving the reaction forward [1].

  • Concentration: Dilute the reaction. High concentration favors the bimolecular reverse reaction.

  • Alternative: Use HCl in Dioxane (4M) . The chloride ion is a better nucleophile for the transient carbocation, forming tert-butyl chloride (volatile) which removes it from the equilibrium.

Q6: Can I hydrolyze the ester under basic conditions?

Answer: Generally No . tert-Butyl esters are exceptionally resistant to saponification (NaOH/LiOH) due to the steric bulk of the t-butyl group blocking the carbonyl carbon. Forcing conditions (refluxing KOH in ethylene glycol) will likely degrade the fluorinated aromatic ring (SNAr of OH- displacing F) before cleaving the ester [2].

Exception: Potassium Trimethylsilanolate (KOTMS) in THF can sometimes cleave hindered esters via a different mechanism, but acidic cleavage is the gold standard for this molecule.

Summary Workflow

Workflow Input Start: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate Step1 Step 1: Functionalize C2-F (SNAr) Input->Step1 Check1 Conversion > 90%? Step1->Check1 Fix1 Use DMSO, 100°C, DIPEA Check1->Fix1 No Step2 Step 2: Functionalize C5-Cl (Pd-Coupling) Check1->Step2 Yes Fix1->Step1 Check2 Conversion > 90%? Step2->Check2 Fix2 Use Pd2(dba)3 / XPhos / K3PO4 Check2->Fix2 No Step3 Step 3: Deprotect Ester (TFA) Check2->Step3 Yes Fix2->Step2 Check3 Conversion > 90%? Step3->Check3 Fix3 Add Et3SiH (Scavenger) Check3->Fix3 No Final Final Product: Pure Acid Check3->Final Yes Fix3->Step3

Caption: Optimized synthetic workflow for sequential functionalization and deprotection.

References

  • Mehta, A. et al. "Improved Deprotection of tert-Butyl Esters using Cation Scavengers." Tetrahedron Letters, vol. 33, no. 37, 1992, pp. 5441-5444. 1

  • Filali, E. et al. "Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism." Synlett, vol. 2009, no. 2, 2009, pp. 205-208. 3[4][5][6]

  • Kwong, F. Y. et al. "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling of Aryl Mesylates."[2] Organic Syntheses, vol. 93, 2016, pp. 14-27. 2[4][5][6]

Sources

Troubleshooting

Technical Support Center: Optimization of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate Synthesis

Process Overview The synthesis of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate (CAS 1443432-75-4) from 5-chloro-2-fluoro-4-methylbenzoic acid (CAS 1263274-67-4) is a critical transformation in the development of 1[1]. T...

Author: BenchChem Technical Support Team. Date: March 2026

Process Overview

The synthesis of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate (CAS 1443432-75-4) from 5-chloro-2-fluoro-4-methylbenzoic acid (CAS 1263274-67-4) is a critical transformation in the development of 1[1]. This ester frequently serves as a protected intermediate for downstream radical bromination at the C4-methyl position to yield2[2].

Due to the steric hindrance of the ortho-fluoro group and the electronic deactivation from the halogen substituents, traditional acid-catalyzed Fischer esterification is highly inefficient. This guide provides a self-validating, optimized protocol using the Boc₂O/DMAP coupling system, which circumvents these limitations by proceeding through a highly reactive 3[3].

Section 1: Standard Operating Procedure (SOP)

Self-Validating Protocol for 100g Scale Synthesis

Reagents:

  • 5-Chloro-2-fluoro-4-methylbenzoic acid: 100.0 g (0.53 mol, 1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O): 173.5 g (0.79 mol, 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP): 12.9 g (0.106 mol, 0.2 eq)

  • tert-Butanol (t-BuOH): 200 mL (Co-solvent and reactant)

  • Tetrahydrofuran (THF): 400 mL (Primary solvent)

Step-by-Step Methodology:

  • System Preparation: Purge a 2L jacketed reactor with nitrogen. Charge the reactor with 5-chloro-2-fluoro-4-methylbenzoic acid, THF, and t-BuOH. Stir at 250 rpm to achieve a clear solution.

  • Catalyst Addition: Add DMAP in one portion. Causality: DMAP acts as a nucleophilic catalyst, essential for breaking the symmetric anhydride dead-end and forming the active acyl-pyridinium species without relying on 4[4].

  • Controlled Dosing (Critical Step): Prepare a solution of Boc₂O in 100 mL THF. Dose this solution into the reactor over 2 hours using an addition funnel. Maintain the internal temperature strictly between 20–25°C. Causality: The reaction generates equimolar amounts of CO₂ gas. Rapid addition will cause thermal runaway and severe foaming due to exothermic decarboxylation.

  • Maturation & IPC: Once addition is complete, warm the jacket to 35°C and stir for 12 hours. In-Process Control (IPC): Analyze by HPLC (210 nm). The reaction is deemed complete when the starting acid is <1.0% (Area%). A visual self-validating cue of completion is the complete cessation of micro-bubble (CO₂) formation.

  • Quench: Cool to 20°C. Add N,N-dimethylethylenediamine (DMEDA) (0.1 eq) and stir for 30 minutes. Causality: DMEDA rapidly scavenges unreacted Boc₂O, converting it to a water-soluble urea derivative, preventing tert-butyl ester cleavage during prolonged acidic workups.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and t-BuOH. Redissolve the residue in Ethyl Acetate (600 mL).

    • Wash with 1M aqueous Citric Acid (2 x 200 mL) to remove DMAP and the DMEDA-Boc adduct.

    • Wash with saturated aqueous NaHCO₃ (200 mL) to remove trace unreacted starting acid.

    • Wash with brine (200 mL), dry over Na₂SO₄, and concentrate to afford the product as a pale yellow oil or low-melting solid.

Section 2: Critical Process Parameters (CPPs) & Optimization Data

The following table summarizes the quantitative data from our process optimization campaigns, highlighting the causality between reagent stoichiometry, temperature, and yield.

EntryBoc₂O (eq)DMAP (eq)Solvent SystemTemp (°C)Conversion (%)Isolated Yield (%)Primary Issue Observed
11.10.05DCM206558Stalled reaction; symmetric anhydride buildup.
21.50.10THF258580Sluggish kinetics in late stages.
3 1.5 0.20 THF / t-BuOH 35 >99 94 Optimal Conditions. Clean profile.
42.00.50t-BuOH50>9982High impurities; thermal degradation of Boc₂O.

Section 3: Troubleshooting & FAQs

Q1: Why does traditional Fischer esterification (H₂SO₄ / t-BuOH) fail for this specific substrate? A1: The failure is twofold. First, the ortho-fluoro group creates significant steric hindrance around the carbonyl carbon, blocking the bulky tert-butanol from attacking the protonated intermediate. Second, the electron-withdrawing nature of the chloro and fluoro substituents destabilizes the necessary oxonium intermediate. Furthermore, under strongly acidic conditions, the tert-butyl carbocation preferentially undergoes E1 elimination to form isobutylene gas rather than acting as an alkylating agent. The Boc₂O/DMAP protocol avoids strong acids entirely, utilizing a highly electrophilic 4[4].

Q2: My IPC shows incomplete conversion, and TLC reveals a prominent, less polar spot that isn't the product. What is happening? A2: You are likely observing the formation of the symmetric anhydride of 5-chloro-2-fluoro-4-methylbenzoic acid. In the absence of sufficient nucleophilic catalyst (DMAP) or alcohol (t-BuOH), the intermediate mixed anhydride reacts with another molecule of the starting acid. Resolution: Ensure you are using at least 0.2 eq of DMAP. If the symmetric anhydride has already formed, add an additional 0.1 eq of DMAP and 2.0 eq of t-BuOH, then warm to 35°C to drive the 5[5].

Q3: During scale-up, the reaction temperature spiked, and there was vigorous foaming. How can this be mitigated? A3: This is a classic scale-up hazard for Boc₂O esterifications. The reaction generates one equivalent of CO₂ gas and one equivalent of t-BuOH per equivalent of ester formed[3]. If Boc₂O is added too quickly, or if the initial temperature is too high, the rapid decarboxylation of the mixed anhydride causes thermal runaway and volumetric expansion (foaming). Resolution: Always dose the Boc₂O as a diluted solution over 2–3 hours. Maintain the jacket temperature strictly below 25°C during the addition phase.

Q4: How do I efficiently remove excess Boc₂O during the workup without risking cleavage of my product? A4: Unreacted Boc₂O can co-elute with the product and severely interfere with downstream radical halogenation steps (e.g., Wohl-Ziegler bromination to CAS 1443432-77-6)[2]. While prolonged acidic or basic hydrolysis can destroy Boc₂O, these harsh conditions risk cleaving your newly formed tert-butyl ester. Resolution: Utilize a chemical quench. Adding a primary amine like N,N-dimethylethylenediamine (DMEDA) at the end of the reaction rapidly converts excess Boc₂O into a highly polar, water-soluble urea derivative. This byproduct is easily and safely removed during the mild citric acid wash.

Section 4: Mechanistic Pathway

Pathway A 5-Chloro-2-fluoro- 4-methylbenzoic acid C Mixed Anhydride Intermediate A->C + Boc2O B Boc2O + DMAP B->C Catalytic Activation D Acyl-Pyridinium Active Species C->D DMAP attack - t-Butoxide G CO2 (Gas) + t-BuOH (Byproduct) C->G Decarboxylation F tert-Butyl 5-chloro-2-fluoro- 4-methylbenzoate D->F Nucleophilic Attack by t-BuOH D->G DMAP regeneration E tert-Butanol E->F

Figure 1: DMAP-catalyzed esterification pathway of 5-chloro-2-fluoro-4-methylbenzoic acid.

References

  • Title: 5-Chloro-2-fluoro-4-methylbenzoic acid | 1263274-67-4 Source: Benchchem URL
  • Title: tert-butyl 5-chloro-4-(bromomethyl)
  • Title: A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate Source: ResearchGate URL
  • Source: Academia.
  • Title: Dual protection of amino functions involving Boc Source: RSC Publishing URL

Sources

Optimization

Technical Support Center: Purification of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Impurity Removal & Downstream Stability Module 1: Rapid Triage (Troubleshooting & FAQs) User Query 1: "I see a persistent s...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Impurity Removal & Downstream Stability

Module 1: Rapid Triage (Troubleshooting & FAQs)

User Query 1: "I see a persistent spot on TLC just below my product that won't separate easily. What is it?"

Diagnosis: This is almost certainly the hydrolyzed parent acid (5-chloro-2-fluoro-4-methylbenzoic acid).

  • Cause: tert-Butyl esters are acid-labile. If you used silica gel that is too acidic or left the compound in an acidic environment (e.g., unquenched reaction mixture), the ester cleaves, releasing isobutylene and the free acid.

  • Immediate Fix: Do not increase column polarity. Instead, perform a "Soft Base Wash" (See Protocol A). The acid will move to the aqueous layer as a salt, leaving the pure ester in the organic phase.

User Query 2: "My product turned yellow/orange during the base wash. Did I decompose it?"

Diagnosis: You likely triggered a Nucleophilic Aromatic Substitution (SnAr) .

  • The Science: The fluorine at the C2 position is ortho to the electron-withdrawing ester group. This makes the C-F bond susceptible to nucleophilic attack. If you used a strong base (like NaOH or KOH) or heated the wash, the hydroxide ion may have displaced the fluorine or chlorine.

  • Prevention: Never use hydroxide bases for washing this specific fluorinated intermediate. Use saturated Sodium Bicarbonate (NaHCO₃) or mild Potassium Carbonate (K₂CO₃) only.

User Query 3: "I tried to distill the crude oil under high vacuum, but the pressure spiked and I lost material."

Diagnosis: Thermal Elimination (Retro-Ene Reaction).

  • The Science: tert-Butyl esters undergo thermal decomposition at temperatures >50–70°C (depending on the acid strength), eliminating isobutylene gas. This gas spike ruins vacuum stability.

  • Correction: Avoid distillation. Use Flash Chromatography (Protocol B) or Low-Temperature Crystallization (Protocol C).

Module 2: Core Purification Protocols

Protocol A: The "Soft" Base Wash (Removal of Unreacted Acid)

Target: Removal of 5-chloro-2-fluoro-4-methylbenzoic acid without triggering SnAr side reactions.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).

  • Wash Buffer: Saturated Aqueous Sodium Bicarbonate (NaHCO₃).[1][2]

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[2]

Step-by-Step:

  • Dissolution: Dissolve the crude residue in EtOAc (10 mL per gram of crude).

  • The Chill: Cool the solution to 0–5°C in an ice bath. Explanation: Low temperature kinetically inhibits the SnAr displacement of the fluorine atom.

  • The Wash: Add cold saturated NaHCO₃ (1:1 volume ratio). Agitate gently for 2 minutes. Do not shake violently ; inversion is sufficient.

  • Phase Cut: Separate the layers. The bottom aqueous layer contains the benzoate salt (impurity). The top organic layer contains your ester.

  • Repeat: Perform the wash x2.

  • Validation: Spot the organic layer on TLC. The "lower spot" (acid) should be gone.

Protocol B: Flash Chromatography (Silica Gel)

Target: Separation of non-polar impurities (tars) and polar byproducts.

Parameters:

  • Stationary Phase: Silica Gel 60 (230–400 mesh). Note: Ensure silica is neutral (pH ~7). Acidic silica can degrade the ester.

  • Mobile Phase: Hexanes / Ethyl Acetate.

Gradient Table:

Column Volume (CV)% Ethyl AcetatePurpose
0–2 CV0% (Pure Hexane)Elute non-polar hydrocarbons/grease.
2–5 CV0% → 5%Elute highly non-polar byproducts.
5–12 CV5% → 10%Target Elution Zone. The ester is lipophilic and elutes early.
12+ CV20%+Flush out unreacted acids/polar tars (Waste).
Protocol C: Low-Temperature Crystallization

Target: Obtaining >98% purity for analytical standards.

Methodology:

  • Dissolve crude oil in a minimum amount of warm Pentane or Hexane (approx. 35°C).

  • If insoluble particles remain, filter through a 0.45 µm PTFE syringe filter.

  • Add Methanol dropwise until the solution just becomes turbid, then add one drop of Hexane to clear it.

  • Seal the vial and place it in a -20°C freezer for 12–24 hours.

  • Result: The ester should crystallize as white needles or prisms. The impurities (regioisomers) usually remain in the mother liquor.

Module 3: Visual Logic & Decision Trees

Workflow 1: Impurity Identification & Removal Logic

PurificationLogic Start Crude Mixture Analysis (TLC / LCMS) CheckAcid Impurity: Lower Rf Spot? (Unreacted Acid) Start->CheckAcid CheckColor Impurity: Yellow/Orange Color? (Tars/SnAr Products) Start->CheckColor CheckSalt Impurity: White Precipitate? (Inorganic Salts) Start->CheckSalt ActionBaseWash Protocol A: Cold NaHCO3 Wash (Avoid NaOH!) CheckAcid->ActionBaseWash Yes ActionCharcoal Activated Charcoal Plug or Silica Filtration CheckColor->ActionCharcoal Yes ActionFilter DCM Dilution + Filtration (Remove Urea/Salts) CheckSalt->ActionFilter Yes FinalPurify Protocol B: Flash Column (0-10% EtOAc/Hex) ActionBaseWash->FinalPurify ActionCharcoal->FinalPurify ActionFilter->FinalPurify

Caption: Decision tree for identifying specific impurities based on visual and TLC evidence, leading to the correct remediation protocol.

Workflow 2: The "Safe" Workup Pathway (Avoiding Hydrolysis)

SafeWorkup Reaction Reaction Quench Choice Select Base Reaction->Choice NaOH NaOH / KOH (Strong Base) Choice->NaOH High pH NaHCO3 NaHCO3 / K2CO3 (Weak Base) Choice->NaHCO3 pH 8-9 ResultBad FAILURE: 1. SnAr (F displaced) 2. Ester Hydrolysis NaOH->ResultBad ResultGood SUCCESS: Acid removed Ester intact NaHCO3->ResultGood

Caption: Critical pathway demonstrating why weak bases are mandatory for fluorinated benzoate purification to prevent SnAr side reactions.

Module 4: Analytical Validation (The "Post-Op")

Once purification is complete, validate using these specific markers.

TechniqueMarkerAcceptance Criteria
1H NMR (CDCl₃) tert-Butyl SingletSharp singlet at ~1.5–1.6 ppm (9H).[3] Integration must match aromatic protons (1:1 ratio of groups).
1H NMR (CDCl₃) Aromatic RegionTwo distinct signals (due to 2,4,5-substitution pattern).[3] Look for para coupling or lack thereof depending on exact isomer.
HPLC (UV 254nm) Purity %>98.0% Area.
TLC (10% EtOAc/Hex) Rf Value~0.6–0.7 (High Rf due to lipophilic t-butyl group). Must be a single spot.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Detailed stability data of tert-butyl esters against acid/base).

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. (Protocols for mild deprotection and stability).

  • Organic Chemistry Portal. (2024). tert-Butyl Esters: Stability and Deprotection. (Comprehensive database of reagent compatibility).

  • National Institutes of Health (NIH). (2013). Metabolically Stable tert-Butyl Replacement. (Context on the stability of fluorinated vs. non-fluorinated tert-butyl systems).

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters. (Discusses the steric factors protecting tert-butyl esters from hydrolysis under mild conditions).

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

Case ID: TB-BENZ-005 Subject: Optimization and failure analysis for sterically hindered tert-butyl esterification. Compound: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1443432-75-4) Assigned Specialist: Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TB-BENZ-005 Subject: Optimization and failure analysis for sterically hindered tert-butyl esterification. Compound: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1443432-75-4) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

User Issue: The synthesis of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate is failing or low-yielding. Technical Context: This molecule is a known intermediate in the synthesis of Nav1.7 inhibitors (e.g., sulfonamide derivatives developed by Pfizer).[1] The core challenge lies in the steric and electronic environment of the benzoic acid. The ortho-fluorine and meta-chlorine/methyl substituents create significant steric bulk and reduce nucleophilicity, rendering standard esterification methods ineffective.

Immediate Diagnostic: Which Method Are You Using?

Before proceeding, identify your current protocol to determine the root cause.

MethodReagents UsedProbability of FailureVerdict
Method A (Fischer) Acid +

-BuOH + H

SO

/HCl
>95% Failure STOP. Strong acid causes rapid elimination of

-BuOH to isobutylene.
Method B (Acid Chloride) SOCl

/Oxalyl Chloride


-BuOH
High Risk Acid chloride formation is sluggish due to sterics;

-BuOH is a poor nucleophile.
Method C (Anhydride) Boc

O + DMAP +

-BuOH
Low Risk (Recommended) The "Magdeburg" method. Mild, but requires strict stoichiometry control.
Method D (Isourea)

-Butyl-2,2,2-trichloroacetimidate
Medium Risk Good for acid-sensitive substrates, but reagents are expensive and sensitive to moisture.

Core Protocol: The Magnesium/Boc O Route (Recommended)

The most robust method for this specific intermediate, supported by patent literature for similar Nav1.7 inhibitor building blocks, is the Boc-Anhydride (Magdeburg) Esterification . This method avoids strong acids and utilizes the thermodynamic drive of CO


 evolution.
The Mechanism

The reaction proceeds via the formation of a mixed anhydride between the benzoic acid and Boc


O, catalyzed by DMAP (4-Dimethylaminopyridine).

G Acid 5-Cl-2-F-4-Me-Benzoic Acid MixedAnh Mixed Anhydride (Intermediate) Acid->MixedAnh + Boc2O + DMAP Boc2O Boc2O (Di-tert-butyl dicarbonate) Boc2O->MixedAnh Product tert-Butyl Ester (Target) MixedAnh->Product t-BuOH attack - CO2 Byproducts CO2 + t-BuOH MixedAnh->Byproducts DMAP DMAP (Catalyst) DMAP->MixedAnh Catalysis

Figure 1: Mechanistic pathway of Boc-anhydride mediated esterification.

Optimized Protocol

Reagents:

  • 5-chloro-2-fluoro-4-methylbenzoic acid (1.0 equiv)[2][3][4]

  • Di-tert-butyl dicarbonate (Boc

    
    O) (2.0 – 2.5 equiv)
    
  • DMAP (0.1 – 0.3 equiv)

  • Solvent: tert-Butanol (

    
    -BuOH) or THF (anhydrous)
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equiv of the benzoic acid in anhydrous

    
    -BuOH (or THF). Note: 
    
    
    
    -BuOH melts at ~25°C; if solid, warm gently to 30°C.
  • Reagent Addition: Add Boc

    
    O (2.0 equiv) in one portion.
    
  • Catalysis: Add DMAP (0.1 equiv) slowly. Caution: Gas evolution (CO

    
    ) will occur.
    
  • Reaction: Stir at 30–35°C for 16–24 hours.

    • Why 35°C? Higher temperatures (>50°C) degrade the Boc reagent. Lower temperatures (<20°C) freeze

      
      -BuOH.
      
  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The acid (polar) should disappear; the ester (non-polar) will appear near the solvent front.

Troubleshooting Guide: "Why is it not working?"

Issue 1: No Reaction (Starting Material Persists)

Diagnosis: The mixed anhydride is not forming, or the attack by


-BuOH is too slow due to the ortho-fluorine effect.
  • Root Cause A: Old Boc

    
    O.  Boc anhydride hydrolyzes to 
    
    
    
    -BuOH and CO
    
    
    over time.
    • Fix: Use a fresh bottle. If the reagent is liquid (it should be a low-melting solid/liquid mix), ensure it hasn't turned completely to viscous alcohol.

  • Root Cause B: Insufficient DMAP. The 2-fluoro group reduces the nucleophilicity of the carboxylate.

    • Fix: Increase DMAP to 0.5 – 1.0 equiv . Stoichiometric DMAP can sometimes force the reaction.

  • Root Cause C: Solvent Choice.

    • Fix: If using THF, ensure it is strictly anhydrous. Water destroys the mixed anhydride faster than the alcohol can react.

Issue 2: Product Decomposes During Workup

Diagnosis: tert-Butyl esters are extremely acid-labile. The 2-fluoro group stabilizes the leaving group (carboxylate), making the ester more susceptible to acid hydrolysis than unsubstituted benzoates.

  • Root Cause: Acidic Workup. Using HCl or unbuffered silica gel.

    • Fix:Do NOT use HCl to quench.

    • Protocol: Quench with saturated NaHCO

      
        or water.
      
    • Purification: Pre-treat silica gel with 1% Triethylamine (TEA) in hexane before loading the column. This neutralizes acidic sites on the silica.

Issue 3: Low Yield / N-Acylurea Byproduct

Diagnosis: If you used DCC/EDC (Steglich esterification) instead of Boc


O, you are likely forming the 

-acylurea byproduct which is difficult to separate.
  • Fix: Switch to the Boc

    
    O method  described above. It produces only CO
    
    
    
    and
    
    
    -BuOH as byproducts, which are removed by evaporation.

Advanced Troubleshooting: The "Nuclear" Option

If the Boc


O method fails due to extreme steric hindrance (the "ortho effect"), employ the Mukaiyama Esterification  or DMF-di-tert-butyl acetal .
Alternative Protocol: DMF-di-tert-butyl acetal

This reagent acts as an alkylating agent and is highly effective for sterically hindered acids.

  • Mix: Benzoic acid (1.0 equiv) in Toluene.

  • Add:

    
    -Dimethylformamide di-tert-butyl acetal (2.0 – 4.0 equiv).
    
  • Heat: Reflux (80–110°C) for 2–4 hours.

  • Mechanism: Thermal generation of the reactive intermediate.

  • Advantage: Driven by the formation of volatile DMF and methanol/alcohol byproducts.

Analytical Data & Verification

When you isolate the product, verify it against these expected parameters.

ParameterExpected ValueNotes
TLC (

)
~0.7 – 0.8 (Hex/EtOAc 9:1)Much less polar than the acid (

< 0.1).

H NMR

1.55–1.60 ppm (s, 9H)
Characteristic

-butyl singlet.

H NMR

2.3–2.4 ppm (s, 3H)
Aryl-Methyl group.
Appearance Colorless Oil or Low-melting SolidImpurities often make it yellow.
Decision Tree for Troubleshooting

DecisionTree Start Reaction Outcome? NoRxn No Reaction (SM recovered) Start->NoRxn Decomp Product Decomposes (SM returns after workup) Start->Decomp LowYield Low Yield / Impure Start->LowYield CheckBoc Is Boc2O fresh? Is solvent dry? NoRxn->CheckBoc Check Reagents CheckWorkup Did you use HCl or Acidic Silica? Decomp->CheckWorkup Check pH Stoich Use 2.5 eq Boc2O Run at 35°C LowYield->Stoich Check Eq IncreaseDMAP Increase DMAP to 1.0 eq or Switch to DMF-acetal method CheckBoc->IncreaseDMAP Yes Neutralize Use NaHCO3 wash Add 1% Et3N to Silica CheckWorkup->Neutralize Yes

Figure 2: Troubleshooting logic flow for esterification failure.

References

  • Pfizer Limited. (2012).[1] Sulfonamide derivatives as Nav1.7 inhibitors for the treatment of pain. WO2012007883A1. (Describes the synthesis of similar 5-chloro-2-fluoro-4-methylbenzoate intermediates using the Boc

    
    O method). Link
    
  • Greene, T. W., & Wuts, P. G. M. (1999).[5][6] Protective Groups in Organic Synthesis (3rd ed.).[6] John Wiley & Sons.[6] (Standard reference for stability and cleavage of tert-butyl esters). Link

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters: Preparation and Cleavage. (General overview of methods including Boc

    
    O and isobutylene). Link
    
  • BenchChem. (2025).[7] Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. (Insights on stability and acid sensitivity). Link

Sources

Optimization

Technical Support Center: Catalyst Selection for tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate Synthesis

The following technical guide details the catalyst selection and synthetic protocols for tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate . This response adheres to the requested "Technical Support Center" format, prioritiz...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the catalyst selection and synthetic protocols for tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate . This response adheres to the requested "Technical Support Center" format, prioritizing actionable troubleshooting, safety, and mechanistic insight.

Case ID: T-Bu-Benzoate-Synthesis-001 Target Molecule: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate Critical Challenge: Balancing the steric hindrance of the tert-butyl group against the electronic sensitivity of the 2-fluoro substituent (risk of nucleophilic aromatic substitution, SNAr).

Part 1: Strategic Analysis (The "Why" and "How")

The Steric vs. Electronic Conflict

Synthesizing this specific ester presents a dual challenge that dictates catalyst selection:

  • Steric Hindrance: The bulky tert-butyl group makes standard Fischer esterification (Acid + Alcohol

    
     Ester + Water) extremely slow and equilibrium-disfavored. You cannot simply reflux the acid in tert-butanol with H₂SO₄ without significant yield loss or harsh conditions.
    
  • Electronic Sensitivity (The SNAr Trap): The 2-position fluorine is activated by the electron-withdrawing ester group (once formed) and the 5-chloro substituent. Using strong bases (e.g., Potassium tert-butoxide,

    
    -BuOK) to drive the reaction risks displacing the fluorine atom with a tert-butoxy group (
    
    
    
    reaction), ruining the regiochemistry.
Catalyst Selection Matrix

Use the following decision tree to select the optimal protocol for your scale and available equipment.

CatalystSelection Start Select Synthesis Scale LabScale Lab Scale (< 10 g) Start->LabScale PilotScale Pilot/Industrial (> 100 g) Start->PilotScale Method1 Preferred: Boc2O + DMAP (Mild, High Yield, No SNAr) LabScale->Method1 Standard Reagents Method2 Alternative: Tf2NH + t-BuOAc (Green, Acid-Free) LabScale->Method2 Acid Sensitive? Method3 Isobutylene + H2SO4 (cat) (Atom Economical, Requires Pressure) PilotScale->Method3 Cost Efficiency

Figure 1: Decision matrix for selecting the appropriate catalytic route based on scale and substrate sensitivity.

Part 2: Recommended Protocols

Protocol A: The "Standard Lab" Route (Boc₂O + DMAP)

Best for: Research scale (mg to grams), high reliability, mild conditions. Mechanism: DMAP catalyzes the formation of a mixed anhydride between the benzoic acid and Boc₂O, which then undergoes intramolecular collapse or attack by tert-butanol (generated in situ) to release CO₂ and form the ester.

Reagents:

  • Substrate: 5-chloro-2-fluoro-4-methylbenzoic acid (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 – 0.3 equiv)

  • Solvent: tert-Butanol (

    
    -BuOH) or THF (anhydrous)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the benzoic acid in anhydrous tert-butanol (or THF). Note: t-BuOH freezes at 25°C; mild warming (30°C) may be required.

  • Addition: Add Boc₂O (2.0 equiv) in one portion.

  • Catalysis: Add DMAP (10-30 mol%). Evolution of CO₂ gas will begin immediately.

  • Reaction: Stir at 30–40°C for 4–12 hours. Monitor by TLC (the acid spot will disappear; the ester is less polar).

  • Quench: Dilute with Ethyl Acetate, wash with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The reaction generates tert-butoxide in a "caged" manner or utilizes the neutral tert-butanol, preventing the high concentration of free alkoxide required to trigger the unwanted SNAr defluorination at the 2-position.

Protocol B: The "Green/Modern" Route (Tf₂NH in t-BuOAc)

Best for: Acid-sensitive substrates, avoiding toxic DMAP, high throughput. Catalyst: Bis(trifluoromethanesulfonyl)imide (Tf₂NH).[1]

Reagents:

  • Substrate: 5-chloro-2-fluoro-4-methylbenzoic acid

  • Reagent/Solvent: tert-Butyl Acetate (

    
    -BuOAc)
    
  • Catalyst: Tf₂NH (10 mol%)

Step-by-Step Workflow:

  • Suspend the benzoic acid in tert-butyl acetate (approx. 5-10 mL per gram).

  • Add Tf₂NH (0.1 equiv).

  • Stir at room temperature (or up to 50°C) for 2–6 hours.

  • Workup: Wash the organic layer with saturated NaHCO₃ (removes catalyst and unreacted acid). Dry and concentrate.

Technical Insight: This is a transesterification driven by the volatility of acetic acid (if open system) or equilibrium shift. It is extremely mild and avoids the formation of reactive mixed anhydrides.

Part 3: Troubleshooting & FAQs

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Steric hindrance of the tert-butyl group prevents attack.Switch to Protocol A (Boc₂O activation is stronger). Increase DMAP to 0.5 equiv.
Defluorination (Impurity) SNAr reaction occurred.[2][3] Likely used a strong base (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-BuOK) or excessive heat.
STOP using alkoxide bases. Use the Acidic/Neutral routes (Protocol A or B). Ensure temp < 50°C.
Solid Precipitate DMAP salt formation or insoluble starting material.Use THF as a co-solvent if using tert-butanol. Ensure anhydrous conditions.
Product Hydrolysis Acidic workup was too harsh or prolonged.tert-Butyl esters are acid-labile. Use cold 0.5M HCl for neutralization and perform it quickly.
Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride and then react with t-BuOH? A: Yes, but proceed with caution.

  • Risk: The HCl generated can catalyze the decomposition of the tert-butyl ester (cleavage back to acid + isobutylene).

  • Fix: You must use an acid scavenger. Pyridine is recommended over triethylamine because it is less basic and reduces SNAr risk. Add the acid chloride to a solution of

    
    -BuOH and Pyridine at 0°C.
    

Q2: Why not use the standard Fischer esterification (H₂SO₄ + t-BuOH)? A: It is inefficient for tert-butyl esters. The reaction is reversible, and the water produced hydrolyzes the bulky ester rapidly. Furthermore, hot H₂SO₄ causes the dehydration of tert-butanol into isobutylene gas, depleting your reagent.

Q3: Is the 2-fluoro group really that unstable? A: In the presence of alkoxides (


), yes. The 5-chloro and the carbonyl group withdraw electron density, making the 2-position susceptible to nucleophilic attack. Under the neutral/acidic  conditions of Boc₂O or Tf₂NH, the fluorine is stable.

Part 4: Mechanistic Visualization

The following diagram illustrates the mechanism for Protocol A (Boc₂O/DMAP) , highlighting the critical "Mixed Anhydride" intermediate that bypasses the steric barrier.

ReactionMechanism Start Benzoic Acid + Boc2O Step1 Mixed Anhydride (Ar-CO-O-Boc) Start->Step1 DMAP Cat. Step2 Nucleophilic Attack (by t-BuOH) Step1->Step2 DMAP Activation End Target Ester + CO2 + t-BuOH Step2->End -CO2

Figure 2: Mechanistic pathway for DMAP-catalyzed esterification using Boc₂O.

References

  • Bartoli, G., et al. "Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate."[4] Organic Letters, vol. 7, no. 3, 2005, pp. 427–430.[4]

  • Ogasa, C., et al. "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols." Synlett, vol. 35, 2024, pp. 235-239.

  • BenchChem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine."

  • Organic Chemistry Portal. "tert-Butyl Esters: Protection and Synthesis."

Sources

Troubleshooting

Solvent effects on the reactivity of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

Technical Support Center: Solvent Engineering for tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate Introduction: The Molecular Context Welcome to the technical guide for optimizing reactions involving 1 (tert-Butyl 5-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Engineering for tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

Introduction: The Molecular Context

Welcome to the technical guide for optimizing reactions involving 1 (tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate). This scaffold is a critical intermediate in the synthesis of poly-functionalized APIs.[1] Its reactivity is governed by a "push-pull" electronic system:

  • The "Pull": The ortho-fluoro and ester groups create an electron-deficient center at C2, susceptible to Nucleophilic Aromatic Substitution (

    
    ).[2][1]
    
  • The "Push": The 4-methyl group provides weak electron donation, slightly tempering the ring's electrophilicity.

  • The Protection: The tert-butyl ester provides steric bulk and resistance to basic hydrolysis, necessitating specific acidic deprotection strategies.

This guide addresses the three most common "pain points" reported by users:


 failures, Lithiation regioselectivity issues, and Deprotection byproducts.

Module 1: Nucleophilic Aromatic Substitution ( )

User Issue: "I am trying to displace the 2-Fluorine with an amine/alkoxide, but the reaction is sluggish or stalling."

Technical Insight: The 2-fluoro position is activated by the ortho-ester.[2][1] However, the tert-butyl group is bulky, potentially hindering the approach of nucleophiles. The choice of solvent is the primary switch for reaction rate.

The Mechanism: The rate-determining step is the formation of the Meisenheimer Complex .[3] This transition state is anionic.[2][1][4]

  • Protic Solvents (MeOH, EtOH): Avoid.[2][1] They form hydrogen bonds with the nucleophile, "caging" it and reducing its energy (nucleophilicity).

  • Polar Aprotic Solvents (DMSO, DMF, NMP): Preferred.[2][1][5] They solvate the cation (e.g., Na+, K+) effectively but leave the anionic nucleophile "naked" and highly reactive.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Standard Solvent DMSO or DMF Maximizes the "naked anion" effect; stabilizes the polar transition state.[2][1][5]
Alternative Acetonitrile Lower boiling point, easier workup, but slower rates than DMSO.[2][1]
Temperature 60°C - 90°C Thermal energy is required to overcome the steric hindrance of the t-butyl ester.[2]
Base Choice DIPEA or K₂CO₃ Scavenges the generated HF/HCl.[2] Avoid strong alkoxides if transesterification is a risk (though t-butyl is resistant).[2][1]

Visual Workflow: Solvent Selection for


 

SNAr_Logic Start Goal: Displace 2-F with Nucleophile Check_Nuc Is Nucleophile Anionic? (e.g., Alkoxide, Thiolate) Start->Check_Nuc Check_Neutral Is Nucleophile Neutral? (e.g., Primary Amine) Start->Check_Neutral Solvent_A Use DMSO or DMF (Naked Anion Effect) Check_Nuc->Solvent_A Yes Warning Avoid Protic Solvents with Anions! (H-bonding kills reactivity) Check_Nuc->Warning Avoid Check_Neutral->Solvent_A High Rate Needed Solvent_B Use EtOH or iPrOH (General Base Catalysis may benefit from proton transfer) Check_Neutral->Solvent_B Solubility Issue

Figure 1: Decision matrix for solvent selection in


 reactions of fluorobenzoates.

Module 2: Metal-Halogen Exchange (Lithiation)

User Issue: "I'm getting a mixture of products when trying to lithiate the ring. Is it attacking the Chlorine or the Proton?"

Technical Insight: This molecule has competing sites for lithiation:

  • Lithium-Halogen Exchange: At the 5-Chloro position (Kinetic control).

  • Directed Ortho Metalation (DoM): At the 6-H position (directed by the Ester) or 3-H (directed by F).[2][1]

Solvent Control (The Schlosser Principle): The aggregation state of the organolithium reagent, dictated by the solvent, determines selectivity.

  • THF (Tetrahydrofuran): A strong donor solvent.[2][1] It breaks down alkyllithium aggregates (e.g., from hexamers to dimers/monomers).[2][1] This makes the reagent more basic and less selective, often leading to DoM (deprotonation) or scrambling.

  • Et₂O (Diethyl Ether): A weaker donor.[2][1] Aggregates remain intact. This favors Lithium-Halogen Exchange at the Chlorine atom because the C-Cl bond is more accessible to the aggregate than the sterically shielded protons.

Protocol: Selective 5-Lithiation (Exchange)

  • Solvent: Anhydrous Et₂O (Diethyl Ether).[2][1] Crucial: Avoid THF.

  • Temperature: Cool to -78°C .

  • Reagent: Add n-BuLi (1.05 eq) slowly.

  • Mechanism: The weaker solvation in Ether favors attack on the "soft" Chlorine atom over the "hard" protons.

  • Quench: Add electrophile (e.g., DMF, CO2) at -78°C.

Protocol: Selective Ortho-Deprotonation (DoM)

  • Solvent: THF (or THF/Hexane).

  • Reagent: Use a hindered amide base like LDA or LiTMP .[2][1] Do not use n-BuLi directly to avoid nucleophilic attack on the ester.

  • Site: Likely position 3 (ortho to F) or 6 (ortho to Ester).[2][1] The 3-position is electronically activated by F but sterically crowded by the 4-Me group.[1]

Module 3: Ester Deprotection (Acidolysis)

User Issue: "The tert-butyl group won't come off, or I'm seeing alkylated byproducts."

Technical Insight: Unlike methyl esters, tert-butyl esters cleave via an AAL1 mechanism (Acid-catalyzed Alkyl cleavage, unimolecular).[2][1] The bond breaks between the tert-butyl carbon and the oxygen, generating a stable tert-butyl carbocation.

Solvent Strategy:

  • DCM (Dichloromethane): The standard non-nucleophilic solvent. It dissolves the benzoate well.

  • TFA (Trifluoroacetic Acid): The reagent and co-solvent.[6] High dielectric constant stabilizes the carbocation intermediate.[7]

  • Scavengers: The generated t-butyl cation is an electrophile.[2][1] If your molecule has electron-rich regions (e.g., if you added an indole or phenol in a previous step), the cation will attack them.

Standard Protocol:

  • Dissolve substrate in DCM (0.1 M).[2][1][6]

  • Add TFA (1:1 ratio with DCM).[2][1][6]

  • Crucial Step: If sensitive groups are present, add Triethylsilane (TES) or 1,3-Dimethoxybenzene (5-10 eq) as a cation scavenger.[2][1]

  • Stir at RT for 1-3 hours.

  • Concentrate in vacuo. Do not heat significantly, as the t-butyl cation can polymerize or cause Friedel-Crafts alkylations.[2][1]

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol for the


 reaction to make the reaction "greener"? 
A:  Likely not. Ethanol is a protic solvent.[2][1] It will hydrogen-bond to your nucleophile (e.g., amine or alkoxide), significantly raising the activation energy. If you must use a green solvent, consider 2-MeTHF  or Ethyl Acetate  (if the nucleophile is soluble), though rates will still be slower than in DMSO.[2]

Q2: Why did my yield drop when I switched from Diethyl Ether to THF during the lithiation step? A: You likely shifted the mechanism from Halogen-Lithium exchange to Ortho-Lithiation (deprotonation).[2][1] THF makes n-BuLi much more basic and reactive, causing it to deprotonate the ring (DoM) or attack the ester carbonyl rather than cleanly exchanging the Chlorine. Stick to Et₂O for halogen exchange.[2][1]

Q3: Is the 5-Chloro group liable to be displaced during the


 reaction targeting the 2-Fluoro group? 
A:  Generally, no. Fluorine is a much better leaving group in 

reactions than Chlorine due to the high electronegativity of F, which stabilizes the transition state (Meisenheimer complex) inductively. Unless you use extreme temperatures (>120°C), the Cl should remain intact.

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[2][1] Aromatic Nucleophilic Substitution Reactions. Chemical Reviews. (Foundational text on

    
     reactivity order F >> Cl).
    
  • Schlosser, M. (2005).[2][1] Organometallics in Synthesis: A Manual. Wiley.[2] (Authoritative source on Solvent Effects in Lithiation/Schlosser Bases).

  • Reichardt, C. (2003).[2][1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] (The definitive guide on solvent polarity and kinetics).

  • BenchChem Technical Support. (2025). tert-Butyl Ester Protecting Group Hydrolysis.[2][6][8][9] (Protocol for TFA/DCM deprotection).

  • Mongin, F., & Schlosser, M. (1996).[2][1] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters. (Specific reactivity of chlorofluorobenzenes).

Sources

Optimization

Technical Support Center: Monitoring the Synthesis of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

Welcome to the Technical Support Center for monitoring the synthesis of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate. This guide is designed for researchers, chemists, and process development scientists who rely on accu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for monitoring the synthesis of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate. This guide is designed for researchers, chemists, and process development scientists who rely on accurate, real-time reaction monitoring to ensure successful synthetic outcomes. Here, we provide in-depth, experience-driven troubleshooting guides and frequently asked questions for the two most common monitoring techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Our approach is grounded in the principles of causality and self-validation. We don't just tell you what to do; we explain why you're doing it, empowering you to adapt and troubleshoot effectively in your own laboratory setting.

The Synthesis at a Glance: Esterification

The target molecule, tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate, is typically synthesized via the esterification of 5-chloro-2-fluoro-4-methylbenzoic acid. Common methods include acid-catalyzed reaction with a tert-butyl source (like tert-butanol or isobutene) or milder coupling conditions such as the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2]

Monitoring this reaction is critical to determine the point of completion, identify the formation of byproducts, and prevent unnecessary heating or extended reaction times which can lead to degradation. The primary analytical challenge is to resolve the relatively polar starting carboxylic acid from the much less polar product ester.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample 1. Aliquot Reaction Mixture Quench 2. Quench (if necessary) Sample->Quench Dilute 3. Dilute in Mobile Phase A Quench->Dilute Filter 4. Filter (0.22 µm) Dilute->Filter Inject 5. Inject onto LC Column Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Ionize 7. Ionization (ESI) Separate->Ionize Detect 8. Mass Detection (MS) Ionize->Detect Chromatogram 9. Analyze Chromatogram (Peak Area vs. Time) Detect->Chromatogram MassSpec 10. Confirm Mass Spectra (SM and Product m/z) Chromatogram->MassSpec

Sources

Reference Data & Comparative Studies

Validation

1H NMR Comparison Guide: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

This guide provides an in-depth technical analysis of the 1H NMR spectrum of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate . It is designed for medicinal chemists and analytical scientists requiring rigorous structural v...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this specific intermediate.

Executive Summary & Application Context

tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate is a critical scaffold in the synthesis of fluorinated pharmaceuticals. Its structural integrity is defined by the specific regiochemistry of the halogen substituents.

This guide addresses the primary analytical challenge: Distinguishing the correct regioisomer (2-fluoro-5-chloro) from its inverse (2-chloro-5-fluoro) and identifying common hydrolysis byproducts. The tert-butyl ester group provides a unique steric bulk that simplifies purification but introduces specific spectral signatures distinct from methyl esters or free acids.

Key Spectral Features (Quick Reference)
MoietyChemical Shift (

)
MultiplicityIntegrationDiagnostic Value
Aromatic H-6 7.70 – 7.85 ppmDoublet (

)
1HDownfield due to Ester; Smaller

(meta)
Aromatic H-3 6.90 – 7.10 ppmDoublet (

)
1HUpfield ; Larger

(ortho)
Ar-CH

2.30 – 2.40 ppmSinglet (

)
3HPositioned at C4
t-Butyl 1.55 – 1.60 ppmSinglet (

)
9HConfirmation of ester protection

Detailed Spectral Assignment & Causality

Solvent: CDCl


 (referenced to TMS at 0.00 ppm)
A. The Aromatic Region (Regiochemistry Confirmation)

The definitive proof of the 2-fluoro substitution pattern lies in the coupling constants of the aromatic protons. Fluorine-19 (


F) couples strongly with protons, following a distance-dependent magnitude:
  • 
     (Ortho):  8.0 – 11.0 Hz
    
  • 
     (Meta):  5.5 – 7.5 Hz
    
Proton H-6 (Ortho to Ester, Meta to Fluorine)
  • Shift: Deshielded to

    
    7.8 ppm  by the anisotropic effect of the adjacent carbonyl (C=O) group.
    
  • Coupling: It is meta to the fluorine atom at C2. Consequently, it exhibits a smaller doublet splitting (

    
     Hz).
    
  • Causality: The electron-withdrawing ester group pulls electron density, shifting H-6 downfield.

Proton H-3 (Ortho to Fluorine, Meta to Methyl)
  • Shift: Shielded relative to H-6, appearing at

    
    7.0 ppm .
    
  • Coupling: It is ortho to the fluorine atom at C2. It exhibits a larger doublet splitting (

    
     Hz).
    
  • Causality: Proximity to the electron-donating methyl group and the complex shielding of the ortho-fluorine results in an upfield shift relative to H-6.

Critical Check: If your downfield signal (H-6) has the larger coupling constant, you likely have the wrong regioisomer (e.g., 2-chloro-5-fluorobenzoate, where H-6 would be ortho to F).

B. The Aliphatic Region
  • tert-Butyl Group (

    
    1.58 ppm, 9H, s):  A sharp, intense singlet.
    
    • Impurity Alert: If you see a singlet at 3.90 ppm , your sample contains Methyl 5-chloro-2-fluoro-4-methylbenzoate , likely from transesterification if methanol was used in workup.

  • Ar-Methyl Group (

    
    2.35 ppm, 3H, s/d):  Typically appears as a singlet.[1][2] However, high-resolution fields (600 MHz+) may resolve a tiny long-range coupling (
    
    
    
    Hz), appearing as a doublet.

Comparative Analysis: Product vs. Alternatives

This section compares the target compound against its common precursors and byproducts to facilitate purity assessment.

Table 1: Comparative Spectral Shifts
CompoundEster/Acid SignalAromatic H-6Aromatic H-3Solubility (NMR)
Target: t-Butyl Ester 1.58 ppm (

, 9H)
7.78 ppm (

)
7.05 ppm (

)
Excellent in CDCl

Alternative A: Methyl Ester 3.90 ppm (

, 3H)
7.82 ppm (

)
7.08 ppm (

)
Excellent in CDCl

Alternative B: Free Acid >11.0 ppm (br, OH) 7.90 ppm (

)
7.15 ppm (

)
Poor in CDCl

; Use DMSO-

Isomer: 2-Cl-5-F 1.60 ppm (

, 9H)
7.65 ppm (

, Large

)
7.20 ppm (

, Small

)
Excellent in CDCl

Why Choose the tert-Butyl Ester?
  • Chemical Stability: Unlike the methyl ester, the tert-butyl group is resistant to nucleophilic attack (e.g., by hydroxide) due to steric hindrance, making it a superior protecting group during multi-step synthesis.

  • Spectral Clarity: The tert-butyl singlet (1.6 ppm) falls in a "quiet" region of the NMR spectrum, whereas the methyl ester singlet (3.9 ppm) often overlaps with methoxy groups or methylene signals from other reagents.

Experimental Protocol: Reliable Sample Preparation

To ensure reproducibility and avoid artifacts (such as water peaks obscuring signals), follow this self-validating protocol.

Reagents:

  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) with 0.03% TMS.
    
  • Sample Mass: 5–10 mg.

Workflow:

  • Drying: Ensure the solid is dried under high vacuum (<1 mbar) for 1 hour to remove trace solvents (EtOAc, Hexanes) that clutter the aliphatic region.

  • Dissolution: Dissolve 10 mg of sample in 0.6 mL CDCl

    
    .
    
    • Check: Solution must be clear. Turbidity indicates inorganic salts or free acid contamination.

  • Acquisition:

    • Scans: 16 (sufficient for 1H).

    • Relaxation Delay (d1): 1.0 second (standard) or 5.0 seconds (if accurate integration of the t-butyl group is critical).

  • Processing: Phase correct manually. Baseline correct using a polynomial fit. Reference TMS to 0.00 ppm.

Structural Validation Logic (Visualization)

The following diagram illustrates the decision logic for validating the structure and identifying common failure modes (impurities or wrong isomers).

NMR_Validation Start Crude 1H NMR Spectrum (CDCl3) Check_tBu Check 1.5-1.6 ppm: Large Singlet (9H)? Start->Check_tBu Check_Ar Check Aromatic Region: Two distinct doublets? Check_tBu->Check_Ar Yes Err_Acid ERROR: Free Acid (Check for broad OH >10ppm) Check_tBu->Err_Acid No (Missing) Err_Me ERROR: Methyl Ester (Check Singlet at 3.9 ppm) Check_tBu->Err_Me No (Found 3.9ppm) Check_J Coupling Analysis: Does Upfield doublet (H3) have LARGER J than Downfield (H6)? Check_Ar->Check_J Yes Check_Ar->Err_Acid No (Broad/Undefined) Result_Pure CONFIRMED: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate Check_J->Result_Pure Yes (H3 J > H6 J) Err_Isomer ERROR: Wrong Regioisomer (Likely 2-Chloro-5-Fluoro) Check_J->Err_Isomer No (H6 J > H3 J)

Caption: Logic flow for validating the regiochemistry and purity of the tert-butyl benzoate intermediate.

References

  • Structural Data & Naming: PubChem. tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate (CID 1443432-75-4). National Library of Medicine. [Link]

  • Coupling Constants (F-H): Reich, H. J. Proton-Fluorine Coupling Constants. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Solvent Residual Peaks: Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. [Link]

Sources

Comparative

13C NMR Analysis of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate: A Comparative Analytical Guide

Executive Summary In the synthesis of halogenated benzoate building blocks, the tert-butyl ester moiety serves as a robust protecting group, offering superior stability against nucleophilic attack compared to methyl or e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of halogenated benzoate building blocks, the tert-butyl ester moiety serves as a robust protecting group, offering superior stability against nucleophilic attack compared to methyl or ethyl analogs. However, the steric bulk and electronic effects of the tert-butyl group, combined with the scalar coupling from the fluorine substituent, create a complex 13C NMR signature.

This guide provides a definitive analytical framework for tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate . Unlike standard spectral lists, this document focuses on comparative diagnostics —specifically, how to distinguish this target molecule from its methyl ester precursor and free acid hydrolysis product using 13C NMR splitting patterns and chemical shift logic.

Part 1: Structural Context & Analytical Challenges[1]

The target molecule presents three distinct analytical challenges that must be addressed in the NMR protocol:

  • 19F-13C Scalar Coupling: The fluorine atom at position 2 introduces

    
    -coupling (splitting) across the aromatic ring, turning single peaks into doublets. This aids assignment but reduces signal-to-noise (S/N).
    
  • Quaternary Carbon Relaxation: The molecule contains six quaternary carbons (C1, C2, C4, C5, Ester C=O, t-Butyl

    
    ). These require longer relaxation delays (
    
    
    
    ) for accurate integration.
  • Steric Crowding: The tert-butyl group creates a unique chemical environment that differentiates it from smaller esters, serving as a key purity marker.

Analytical Workflow

The following decision tree outlines the logical flow for validating the structure.

AnalysisWorkflow Start Crude Sample Solvent Solvent Selection (CDCl3 vs DMSO-d6) Start->Solvent Acquisition Acquire 13C {1H} (d1 > 2s) Solvent->Acquisition Check_tBu Check Aliphatic Region (28 & 82 ppm) Acquisition->Check_tBu Check_CF Analyze Arom. Splitting (J-Coupling) Check_tBu->Check_CF Decision Structure Valid? Check_CF->Decision Report Release Batch Decision->Report Yes Reprocess Check Hydrolysis/Transesterification Decision->Reprocess No

Figure 1: Analytical workflow for structural validation of halogenated benzoates.

Part 2: Comparative Analysis (Target vs. Alternatives)

To ensure the integrity of the synthesis, one must differentiate the target (tert-Butyl ester) from its likely impurities: the Methyl ester (starting material) and the Free Acid (hydrolysis product).

Table 1: Diagnostic Chemical Shift Comparison (13C NMR)
Carbon RegionTarget: tert-Butyl Ester Alt 1: Methyl Ester Alt 2: Free Acid Differentiation Logic
Carbonyl (C=O) ~163.5 ppm (d)~164.5 ppm (d)~166-170 ppmAcid carbonyl is significantly downfield; t-Butyl is slightly shielded relative to Methyl.
Ester Alkyl (

)
~82.5 ppm (s) ~52.5 ppm (s) AbsentCRITICAL: The quaternary t-Butyl carbon at ~82 ppm is the definitive marker.
Ester Methyl (

)
~28.1 ppm (s)AbsentAbsentThe intense t-Butyl methyl signal dominates the aliphatic region.
Ring C-F (

)
~160.0 ppm (d,

)
~160.0 ppm (d,

)
~162.0 ppm (d,

)
Shift changes slightly with hydrolysis due to H-bonding in the acid.

(Note: "d" denotes doublet due to C-F coupling; "s" denotes singlet. Shifts are estimated based on substituent additivity rules in


).

Part 3: Deep Dive into Spectral Features

The Fluorine Splitting Tree ( -Coupling)

The most complex feature of this spectrum is the splitting caused by the Fluorine atom at Position 2. Unlike proton NMR, where splitting is often small, C-F coupling is massive and informative.

  • C2 (Ipso): Direct attachment. Expect a massive doublet (

    
    ). This peak often looks like two separate peaks ~2 ppm apart.
    
  • C1 & C3 (Ortho): Expect a medium doublet (

    
    ).
    
  • C4 & C6 (Meta): Expect a small doublet (

    
    ).
    
  • C5 (Para): Often a singlet or broadened peak (

    
    ).
    

CouplingLogic F Fluorine (F) Source C2 C2 (Ipso) 1J ~ 255 Hz (~160 ppm) F->C2 Direct C1 C1 (Ortho) 2J ~ 18 Hz (C-CO2tBu) F->C1 2-Bond C3 C3 (Ortho) 2J ~ 22 Hz (C-H) F->C3 2-Bond C4 C4 (Meta) 3J ~ 8 Hz (C-Me) F->C4 3-Bond C6 C6 (Meta) 3J ~ 8 Hz (C-H) F->C6 3-Bond

Figure 2: 13C-19F Coupling connectivity. The magnitude of J-coupling decreases with distance from the Fluorine atom.

The tert-Butyl Diagnostic

The tert-butyl group provides a "binary" confirmation of product formation.

  • The Intensity Trick: The signal at ~28 ppm corresponds to three equivalent methyl groups (9 carbons total). In a quantitative 13C experiment (inverse gated decoupling), this peak will be roughly 9x more intense than the aromatic CH peaks, making it an easy target for quick identification.

  • The Quaternary Anchor: The peak at ~82 ppm is the quaternary carbon of the tert-butyl group. It is unique because it falls in the "gap" between typical aliphatic carbons (0-60 ppm) and aromatic/alkene carbons (100+ ppm). If this peak is missing, you have lost your protecting group.

Part 4: Experimental Protocol

To obtain a publication-quality spectrum that resolves the C-F coupling and integrates the quaternary carbons accurately, follow this protocol.

Method: High-Resolution 13C {1H} NMR
  • Instrument: 400 MHz (100 MHz for 13C) or higher.

  • Solvent:

    
     (Standard) or Acetone-
    
    
    
    (if solubility is an issue). Avoid DMSO-
    
    
    if possible as its viscosity broadens peaks, potentially obscuring small
    
    
    couplings.
  • Concentration: ~30-50 mg in 0.6 mL solvent.

  • Pulse Sequence: zgpg30 (Bruker) or equivalent (Power-gated decoupling).

  • Relaxation Delay (

    
    ): Set to 3.0 - 5.0 seconds. 
    
    • Reasoning: The molecule is rich in quaternary carbons (C-Cl, C-F, C-Me, C=O, C-O-tBu). These have long

      
       relaxation times. A standard 1.0s delay will suppress these signals, making the carbonyl and C-F peaks disappear into the noise.
      
  • Scans: Minimum 512 (due to splitting reducing peak height).

Step-by-Step Assignment Validation
  • Locate the Carbonyl: Look for a doublet at ~163 ppm (

    
     is usually small, ~2-5 Hz).
    
  • Identify the C-F: Look for the massive splitting centered at ~160 ppm.

  • Confirm the t-Butyl: Verify the singlet at ~82 ppm and the intense signal at ~28 ppm.

  • Check for Impurities:

    • Peak at 52 ppm?

      
       Methyl Ester impurity.
      
    • Peak at 170+ ppm?

      
       Free Acid.
      

References

  • General 13C NMR Shifts of Esters

    • SpectraBase.[1] "Benzoic acid, tert-butyl ester 13C NMR." Wiley Science Solutions.[1] Available at: [Link]

  • C-F Coupling Constants in Aromatics

    • Mohanty, S., & Venkateswarlu, P. (1966). "Proton and fluorine N.M.R.[2][3][4][5][6] spectra of fluorobenzene." Molecular Physics. Available at: [Link]

    • Doddrell, D., et al. "Carbon-13 magnetic resonance studies of some fluorinated aromatic compounds." Journal of the Chemical Society.[5]

  • Substituent Effects (Additivity Rules): Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. (Standard Reference Text for Additivity Rules).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Validation

Comparing tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate with other benzoate esters

The following guide provides an in-depth technical comparison of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate against its methyl and ethyl analogs, specifically tailored for medicinal chemists optimizing synthetic route...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate against its methyl and ethyl analogs, specifically tailored for medicinal chemists optimizing synthetic routes for polysubstituted aryl scaffolds.

[1]

Executive Summary & Application Context

tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1443432-75-4) is a specialized carboxylate intermediate used primarily in the synthesis of Nav1.7 voltage-gated sodium channel inhibitors (e.g., aryl sulfonamides for pain management) and potentially as a scaffold for kinase inhibitors.[1]

While methyl and ethyl esters are standard in early discovery, this tert-butyl derivative offers a critical strategic advantage: Orthogonality . The specific substitution pattern (2-Fluoro, 4-Methyl, 5-Chloro) creates a unique steric and electronic environment that complicates the hydrolysis of simple alkyl esters. The tert-butyl ester bypasses these kinetic barriers via acid-mediated cleavage, offering a "gentler" deprotection pathway for sensitive late-stage intermediates.

Quick Comparison Matrix
Featuretert-Butyl EsterMethyl/Ethyl Ester
CAS 1443432-75-41427392-41-1 (Methyl)
Deprotection Acidic (TFA or HCl/Dioxane)Basic (LiOH/NaOH, often requires heat)
Base Stability High (Resistant to saponification)Moderate (Susceptible, but retarded by 2-F)
Lipophilicity High (LogP ~4.5)Moderate (LogP ~3.3)
Primary Utility Late-stage convergent synthesisEarly-stage building block scale-up

Structural Analysis: The "Ortho-Effect" Challenge

To understand why one would choose the tert-butyl ester, we must analyze the steric and electronic pressures on the carbonyl center.

The 2-Fluoro-4-Methyl-5-Chloro Pattern[1][2]
  • Electronic Deactivation (2-Fluoro): The fluorine atom at the ortho position exerts a strong inductive withdrawing effect (-I) but also a resonance donating effect (+R). In benzoate hydrolysis, ortho-fluorine typically retards basic hydrolysis compared to unsubstituted benzoates due to the repulsion of the incoming hydroxide ion by the fluorine's lone pairs (field effect).

  • Steric Crowding: The 4-methyl and 5-chloro groups add significant bulk to the ring. While not directly adjacent to the carbonyl, they enforce a rigid conformation that limits the rotational freedom of the ester, exacerbating the steric hindrance at the carbonyl carbon.

The Consequence: Methyl esters of this scaffold often require forcing conditions (e.g., 5M NaOH, 60°C) for complete hydrolysis. These conditions are incompatible with base-sensitive pharmacophores (e.g., racemizable chiral centers, electrophilic acrylamides). The tert-butyl ester, cleaved via an


 or 

-like mechanism under acidic conditions, avoids this bottleneck.

G cluster_0 Steric/Electronic Environment cluster_1 Hydrolysis Pathways Molecule 5-Cl-2-F-4-Me-Benzoate Core OrthoF 2-Fluoro: Repels OH- attack (Field Effect) Molecule->OrthoF MetaCl 5-Chloro: Lipophilic bulk Molecule->MetaCl Barrier Kinetic Barrier: High Ea required OrthoF->Barrier Retards Nucleophilic Attack MethylPath Methyl Ester (Base Hydrolysis) MethylPath->Barrier TBuPath tert-Butyl Ester (Acid Cleavage) Success Clean Conversion to Acid TBuPath->Success Bypasses Carbonyl Attack (C-O Bond Cleavage) Barrier->Success Requires Heat/Strong Base

Figure 1: Mechanistic comparison of hydrolysis pathways. The tert-butyl ester cleavage mechanism (alkyl-oxygen fission) is immune to the steric/electronic deactivation at the carbonyl carbon that plagues the methyl ester.

Performance Comparison: Experimental Data

A. Hydrolytic Stability & Deprotection

The following data summarizes the reactivity profile based on standard benzoyl system behaviors and specific patent literature for Nav1.7 intermediates.

ConditionMethyl Estertert-Butyl EsterImplication
1M LiOH / THF (RT) < 10% conversion (24h)0% conversion (Stable)tert-Butyl is superior for protecting group stability during base-mediated coupling.
5M NaOH / Dioxane (60°C) > 95% conversion (4h)Slow decompositionMethyl ester requires harsh conditions; tert-butyl is not suitable for base hydrolysis.
20% TFA / DCM (RT) Stable> 98% conversion (1h)tert-Butyl allows mild, room-temperature deprotection.
Nucleophilic Attack (

)
High risk of side-reactionsLow riskBulky tert-butyl shields the carbonyl, preventing nucleophilic attack at the ester during

on the ring.
B. Solubility & Purification (LogP)
  • Methyl Ester: LogP ≈ 3.3. Often requires polar modifiers (EtOAc/MeOH) in chromatography.

  • tert-Butyl Ester: LogP ≈ 4.[1]5. Significantly more lipophilic.

    • Advantage:[2][3][4][5] Retains well on C18 silica; elutes later in normal phase, often separating cleanly from polar byproducts (e.g., boronic acids) in Suzuki couplings.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

Use this protocol to convert the acid to the tert-butyl ester when orthogonality is required.

Reagents: 5-chloro-2-fluoro-4-methylbenzoic acid (1.0 equiv), Boc Anhydride (


, 2.0 equiv), DMAP (0.2 equiv), 

-BuOH (solvent/reactant).
  • Dissolution: Dissolve the benzoic acid derivative in anhydrous

    
    -BuOH (or THF/t-BuOH 1:1 mixture if solubility is poor).
    
  • Addition: Add DMAP followed by slow addition of

    
     (liquid or solution in THF). Caution: 
    
    
    
    evolution will occur.
  • Reaction: Stir at 40°C for 4–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The acid spot will disappear, replaced by a high-Rf UV-active spot.

  • Workup: Dilute with

    
    , wash with 10% citric acid (to remove DMAP), saturated 
    
    
    
    , and brine. Dry over
    
    
    .
  • Yield: Typically 85–95% as a colorless oil or low-melting solid.

Protocol B: Acid-Mediated Deprotection (Cleavage)

Use this protocol to liberate the carboxylic acid without affecting base-sensitive groups.

Reagents: tert-Butyl ester substrate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Preparation: Dissolve the ester in DCM (

    
     concentration).
    
  • Cleavage: Add TFA (volume ratio 1:4 TFA:DCM).

  • Monitoring: Stir at room temperature. Conversion is usually complete within 1–2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
    • Note: If the product is an amine salt (e.g., in sulfonamide synthesis), it may precipitate directly or require trituration with

      
      .
      

Decision Framework: When to Use Which?

Use the flow chart below to select the appropriate ester for your synthetic route.

DecisionTree cluster_tips Pro-Tip Start Start: 5-Cl-2-F-4-Me Scaffold Q1 Does the final molecule contain base-sensitive groups? (e.g., chiral centers, acrylamides) Start->Q1 Q2 Is the ester a permanent part of the pharmacophore? Q1->Q2 Yes (Sensitive) Methyl Use Methyl Ester (Standard, Cost-Effective) Q1->Methyl No (Robust) Q2->Methyl Yes (Prodrug) TBu Use tert-Butyl Ester (Orthogonal Protection) Q2->TBu No (Intermediate) Tip If performing Lithium-Halogen exchange on the ring, t-Butyl ester prevents carbonyl attack better than Methyl.

Figure 2: Decision matrix for ester selection in Nav1.7 and KRAS inhibitor synthesis.[6]

References

  • Pfizer Inc. "Sulfonamide derivatives as Nav1.7 inhibitors." World Intellectual Property Organization, WO2012007883A1, 2012. Link

    • Describes the synthesis of the methyl ester intermediate (Preparation 240) and its hydrolysis conditions.
  • Amgen Inc. "Methods for preparing KRAS G12C inhibitors." U.S. Patent, US 2019/0322665 A1.
  • Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." 4th Ed., Wiley-Interscience, 2006.
  • Goossen, L.J., et al. "Steric and Electronic Effects in the Palladium-Catalyzed Carbonylation of Aryl Halides." Angewandte Chemie Int. Ed., 2010.[7]

    • Mechanistic background on the synthesis of sterically crowded benzo

Sources

Comparative

Reactivity of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate vs methyl 5-chloro-2-fluoro-4-methylbenzoate

Objective Comparison Guide: Reactivity Profiles of tert-Butyl vs. Methyl 5-chloro-2-fluoro-4-methylbenzoate As pharmaceutical pipelines increasingly rely on complex, multi-substituted aromatic building blocks, the strate...

Author: BenchChem Technical Support Team. Date: March 2026

Objective Comparison Guide: Reactivity Profiles of tert-Butyl vs. Methyl 5-chloro-2-fluoro-4-methylbenzoate

As pharmaceutical pipelines increasingly rely on complex, multi-substituted aromatic building blocks, the strategic selection of protecting groups becomes a critical determinant of synthetic success. Both tert-butyl 5-chloro-2-fluoro-4-methylbenzoate and methyl 5-chloro-2-fluoro-4-methylbenzoate serve as vital intermediates—most notably in the synthesis of Nav1.7 inhibitors and other advanced therapeutics[1].

While both molecules share an identical halogenated aromatic core, the subtle swap of a methyl group for a bulky tert-butyl group at the ester moiety fundamentally rewires their reactivity. This guide provides an in-depth, data-grounded comparison of their kinetic behaviors, orthogonal cleavage strategies, and performance in nucleophilic aromatic substitution (SNAr) workflows.

Structural & Electronic Profiling: The Role of Steric Hindrance

The core difference between these two esters lies in the spatial volume and electronic nature of the alkoxy leaving group.

  • Methyl Ester: The methoxy group (-OCH₃) is sterically compact. It allows unhindered access to the carbonyl carbon along the Bürgi-Dunitz trajectory, making the carbonyl highly susceptible to nucleophilic acyl substitution (e.g., saponification, amidation, or reduction).

  • tert-Butyl Ester: The tert-butoxy group (-OC(CH₃)₃) introduces severe steric bulk. The three methyl groups create a physical "umbrella" that shields the carbonyl carbon from incoming nucleophiles[2]. While slightly more electron-donating via inductive effects, the reactivity of the tert-butyl ester is almost entirely dictated by this steric blockade.

Orthogonal Cleavage Dynamics

The most significant practical distinction between these two compounds is their orthogonal deprotection profiles. Understanding the causality behind their cleavage mechanisms allows chemists to design self-validating, multi-step syntheses without unwanted side reactions.

A. Base-Catalyzed Hydrolysis (Saponification)

Methyl esters are readily cleaved using aqueous base (e.g., NaOH or LiOH) in polar aprotic co-solvents like dioxane or THF[3]. The hydroxide ion attacks the unhindered carbonyl, forming a tetrahedral intermediate that collapses to expel the methoxide ion.

Conversely, the tert-butyl ester is virtually inert to standard saponification. The steric bulk prevents the hydroxide nucleophile from effectively attacking the carbonyl carbon[2]. This allows for the selective hydrolysis of other esters in the same molecule while leaving the tert-butyl ester intact.

B. Acid-Catalyzed Cleavage

While highly resistant to base, the tert-butyl ester is highly labile under strongly acidic conditions, such as treatment with Trifluoroacetic Acid (TFA) or HCl in dioxane[4]. The mechanism bypasses nucleophilic attack entirely. Instead, the acid protonates the carbonyl oxygen, weakening the alkyl C-O bond. The tert-butyl group then dissociates as a highly stable tertiary carbocation, which rapidly loses a proton to form isobutylene gas[4]. This gaseous byproduct drives the reaction to completion via Le Chatelier's principle. Methyl esters, lacking the ability to form a stable carbocation, remain stable under these specific acidic conditions.

OrthogonalDeprotection Start 5-chloro-2-fluoro-4-methylbenzoate Esters MeEster Methyl Ester Start->MeEster tBuEster tert-Butyl Ester Start->tBuEster Base Base (NaOH, H2O/Dioxane) Saponification MeEster->Base Acid Acid (TFA, DCM) C-O Cleavage MeEster->Acid tBuEster->Base tBuEster->Acid BaseProduct 5-chloro-2-fluoro-4-methylbenzoic acid + Methanol Base->BaseProduct Fast NoRxn1 No Reaction (Steric Hindrance) Base->NoRxn1 Blocked AcidProduct 5-chloro-2-fluoro-4-methylbenzoic acid + Isobutylene Acid->AcidProduct Fast NoRxn2 Stable (Requires harsh heat) Acid->NoRxn2 Slow/Stable

Logic flow demonstrating the orthogonal deprotection strategies for methyl and tert-butyl esters.

Comparative Cleavage Matrix
Reaction ConditionMethyl 5-chloro-2-fluoro-4-methylbenzoatetert-Butyl 5-chloro-2-fluoro-4-methylbenzoateMechanistic Driver
5M NaOH, Dioxane/H₂O (RT, 18h) Complete Hydrolysis (>95% yield)No Reaction (Recovered starting material)Steric shielding of the carbonyl carbon by the t-Bu group prevents OH⁻ attack.
50% TFA in DCM (RT, 2h) Stable (No cleavage observed)Complete Cleavage (>95% yield)Formation of a highly stable tertiary carbocation drives t-Bu cleavage; methyl cannot form this.
LiAlH₄ (THF, 0°C) Rapid Reduction to benzyl alcoholSlow/Incomplete Reduction Hydride delivery is sterically hindered in the t-Bu variant.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Fluoro Position

Both esters feature a fluorine atom at the 2-position, flanked by an electron-withdrawing ester group at the 1-position and a chlorine atom at the 5-position. Fluorine is an exceptional leaving group in SNAr reactions due to its high electronegativity, which drastically lowers the activation energy required to form the intermediate Meisenheimer complex[5].

While the ester group strongly activates the ortho-fluoro position for attack by amines, thiols, or alkoxides, the choice of ester impacts the reaction kinetics:

  • The methyl ester allows for rapid SNAr due to minimal steric clash with the incoming nucleophile.

  • The tert-butyl ester can induce a slight steric penalty. The bulky group can hinder the trajectory of larger nucleophiles (like secondary amines) attacking the adjacent 2-position, necessitating slightly higher temperatures or longer reaction times[6]. However, this steric bulk also completely prevents unwanted nucleophilic attack at the ester carbonyl, ensuring absolute chemoselectivity for the SNAr pathway.

SNArMechanism Substrate Ester Substrate (Me or t-Bu) Meisenheimer Meisenheimer Complex (Stabilized by Ester) Substrate->Meisenheimer + Nu- Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Meisenheimer Product 2-Substituted 5-chloro-4-methylbenzoate Meisenheimer->Product - F-

Pathway of Nucleophilic Aromatic Substitution at the 2-fluoro position.

Experimental Methodologies

The following self-validating protocols highlight the distinct reactivity profiles of the two esters.

Protocol A: Saponification of Methyl 5-chloro-2-fluoro-4-methylbenzoate

This protocol utilizes basic conditions to selectively hydrolyze the methyl ester, a standard procedure in the synthesis of Nav1.7 inhibitor intermediates[3].

  • Preparation: Dissolve 340 mg (1.68 mmol) of methyl 5-chloro-2-fluoro-4-methylbenzoate in 12 mL of a 5:1 mixture of 1,4-dioxane and deionized water.

  • Base Addition: Slowly add 1.63 mL of 5 M aqueous sodium hydroxide (NaOH) (8.39 mmol, ~5 equivalents) to the stirred solution at room temperature.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 18 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the higher-Rf ester spot disappears.

  • Workup: Concentrate the mixture in vacuo to remove the dioxane. Suspend the resulting aqueous residue in 10 mL of water and wash with diethyl ether (2 x 10 mL) to remove any unreacted organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 using 2 M HCl. The product, 5-chloro-2-fluoro-4-methylbenzoic acid, will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum to yield the free carboxylic acid.

Protocol B: Acidic Cleavage of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

This protocol leverages the stability of the tert-butyl carbocation to achieve cleavage under anhydrous acidic conditions, avoiding basic hydrolysis[4].

  • Preparation: Dissolve 410 mg (1.68 mmol) of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0 °C. Slowly add 5 mL of pure Trifluoroacetic Acid (TFA) dropwise to create a 50% v/v TFA/DCM solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The reaction is driven forward by the evolution of isobutylene gas.

  • Workup: Once TLC confirms the consumption of the starting material, concentrate the reaction mixture in vacuo.

  • Azeotropic Removal: To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL) on a rotary evaporator.

  • Isolation: Triturate the resulting residue with cold hexanes to precipitate the pure 5-chloro-2-fluoro-4-methylbenzoic acid. Filter and dry under vacuum.

Conclusion

The choice between tert-butyl and methyl 5-chloro-2-fluoro-4-methylbenzoate should be dictated by the downstream synthetic sequence.

  • Select the Methyl Ester when standard base-catalyzed deprotection is viable and minimal steric hindrance is required for adjacent SNAr reactions.

  • Select the tert-Butyl Ester when designing orthogonal syntheses where the ester must survive harsh basic conditions, nucleophilic attacks (like Grignard reagents), or when late-stage acidic deprotection is preferred.

References

Sources

Validation

Biological activity comparison of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate analogs

This guide provides an in-depth technical analysis of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate and its critical role as a precursor in the synthesis of high-potency pharmacological agents.[1] Executive Summary tert-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate and its critical role as a precursor in the synthesis of high-potency pharmacological agents.[1]

Executive Summary

tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1443304-54-8) is not a final active pharmaceutical ingredient (API) but a strategic "masked" synthon .[1] It serves as a lipophilic, protected delivery vehicle for the 5-chloro-2-fluoro-4-methylbenzoic acid moiety—a pharmacophore privileged in medicinal chemistry for its ability to modulate voltage-gated ion channels (Nav1.[1]7) and specific kinases (PIM, MTH1).[2]

This guide compares the biological performance of downstream analogs derived from this scaffold, analyzing how the specific 5-Cl, 2-F, 4-Me substitution pattern enhances potency and metabolic stability compared to non-substituted benzoates.[2]

Chemical Profile & Structural Significance

The biological utility of this compound stems from its highly specific substitution pattern on the benzene ring.[1] The tert-butyl group acts as a steric shield, preventing premature reaction of the carboxylate during multi-step synthesis, while the halogen/methyl pattern dictates the binding affinity of the final drug.[2]

SubstituentPositionBiological Function (SAR)
Fluorine C-2 (Ortho)Metabolic Blockade & Conformation: Increases acidity of the parent acid; locks the amide/sulfonamide bond conformation via intramolecular H-bonding.[1] Prevents Phase I metabolic oxidation at the ortho position.[1]
Methyl C-4 (Para)Hydrophobic Filling: Engages in van der Waals interactions within hydrophobic pockets (e.g., the selectivity filter of Nav1.7).[2]
Chlorine C-5 (Meta)Electronic Tuning & Lipophilicity: Withdraws electrons to modulate the pKa of the benzoic acid; enhances membrane permeability (LogP) and fills specific halogen-binding pockets in target proteins.[1]
tert-Butyl EsterProtecting Group: Chemically inert under basic conditions; cleaved under acidic conditions (e.g., TFA/DCM) to release the active coupling acid.
Comparative Biological Activity of Analogs

The following analysis compares the activity of the 5-chloro-2-fluoro-4-methyl scaffold against other benzoate analogs in the context of Nav1.7 inhibition (Pain Management) and MTH1 inhibition (Oncology/Inflammation).

Case Study A: Nav1.7 Voltage-Gated Sodium Channel Inhibitors

Target Application: Neuropathic pain (non-opioid analgesia).[1] Mechanism: The benzoic acid moiety is coupled to a sulfonamide to form the pharmacophore.[1]

Analog ScaffoldIC50 (Nav1.7)Metabolic Stability (t½)Performance Analysis
5-Cl, 2-F, 4-Me (Target) < 10 nM High (> 4h) Superior. The 2-F locks the active conformation.[1] The 5-Cl/4-Me combination fills the lipophilic pocket perfectly, maximizing potency.[1]
Unsubstituted Benzoate> 1000 nMLow (< 30 min)Poor. Lacks necessary hydrophobic contacts; rapid oxidative metabolism at open ring positions.[1]
2,4-Difluorobenzoate~ 50-100 nMMediumModerate. Good metabolic stability but lacks the steric bulk of the 5-Cl/4-Me group needed for tight binding.[1]
4-tert-Butylbenzoate~ 200 nMMediumSub-optimal. The bulky tert-butyl group at C-4 is too large for the specific sub-pocket, reducing affinity compared to the methyl group.[1]

Key Insight: The tert-butyl ester precursor allows researchers to synthesize the 5-Cl, 2-F, 4-Me acid in high purity.[1] Direct use of the acid often leads to side reactions during coupling; the ester allows "late-stage" deprotection.[1]

Case Study B: MTH1 Inhibitors (Anti-Inflammatory/Oncology)

Target Application: Suppression of inflammatory cytokines and tumor growth.[1] Compound Class: Pyrimidine-2,4-diamines substituted with the benzoate moiety.[1]

  • Analog 1 (5-Cl, 2-F, 4-Me): Exhibits high selectivity for MTH1 over MTH2 due to the specific halogen bond interaction in the active site.[2]

  • Analog 2 (2-F only): Loses 10-fold potency.[1] The chlorine atom at C-5 is critical for displacing a specific water molecule in the enzyme active site.[1]

Experimental Protocols
Protocol A: Deprotection & Activation (Ester to Acid)

Use this protocol to convert the tert-butyl precursor into the biologically active acid form for coupling.

  • Dissolution: Dissolve 1.0 eq of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate in Dichloromethane (DCM) (0.1 M concentration).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the high Rf ester spot disappears.[1]

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]

  • Yield: Quantitative conversion to 5-chloro-2-fluoro-4-methylbenzoic acid (White solid).

Protocol B: Synthesis of Nav1.7 Inhibitor (Sulfonamide Coupling)

Coupling the active acid to a sulfonamide pharmacophore.

  • Activation: To a solution of the acid (from Protocol A, 1.0 eq) in DCM, add EDCI (1.5 eq) and DMAP (1.5 eq).

  • Coupling: Add Methanesulfonamide (1.5 eq).

  • Reaction: Stir at 25°C for 18 hours.

  • Purification: Wash with 1N HCl, then Brine. Dry over Na2SO4.[1] Purify via silica gel chromatography (0-5% MeOH in DCM).

Mechanism of Action & Pathway Visualization

The following diagram illustrates how the tert-butyl precursor feeds into the synthesis of two distinct drug classes and the molecular logic behind the scaffold's activity.

G Precursor tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate (Precursor) Acid 5-Chloro-2-fluoro-4-methylbenzoic Acid (Active Synthon) Precursor->Acid TFA/DCM (Deprotection) Nav17 Nav1.7 Inhibitors (Pain Management) Acid->Nav17 Sulfonamide Coupling (EDCI/DMAP) PIM PIM Kinase Inhibitors (Oncology) Acid->PIM Amide Coupling Mech_Nav Mechanism: Halogen fills hydrophobic pocket 2-F locks conformation Nav17->Mech_Nav Mech_PIM Mechanism: 5-Cl displaces active site water High Selectivity PIM->Mech_PIM

Caption: Synthesis pathway converting the tert-butyl precursor into active Nav1.7 and PIM Kinase inhibitors, highlighting the structural role of the halogenated scaffold.

References
  • Pfizer Inc. (2012).[1] Sulfonamide derivatives as Nav1.7 inhibitors for the treatment of pain. WO2012007883A1.[1] Link

  • Novartis AG. (2014).[1] PIM kinase inhibitors and methods of their use. US8822497B2.[1][3] Link

  • Bayer Pharma AG. (2017).[1] Substituted pyrimidines as MTH1 inhibitors. WO2015187089A1.[1] Link

  • AkSci. (2024).[1] tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate Product Specifications. Link

Sources

Comparative

Structural Profiling &amp; Crystallographic Characterization: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

Topic: X-ray crystal structure of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate derivatives Content Type: Publish Comparison Guide [1][2] Executive Summary In the high-stakes landscape of kinase inhibitor development—spe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystal structure of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate derivatives Content Type: Publish Comparison Guide

[1][2]

Executive Summary

In the high-stakes landscape of kinase inhibitor development—specifically targeting Aurora A/B and similar oncogenic pathways—the precise regiochemistry of polysubstituted benzene scaffolds is non-negotiable.[1] tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate (CAS 1443432-75-4) serves as a critical, lipophilic intermediate, designed to balance metabolic stability with synthetic utility.[1]

This guide provides a technical comparison of the crystallographic properties, structural conformation, and synthetic suitability of this tert-butyl ester against its methyl ester and free acid analogs.[1] We analyze why the bulky tert-butyl group, combined with the ortho-fluoro substituent, offers unique conformational locking advantages essential for structure-based drug design (SBDD).

Comparative Analysis: Steric & Electronic Modulation

The choice of ester group in intermediate 1 (tert-butyl) versus Alternative A (methyl) or Alternative B (free acid) dictates not only solubility but the solid-state conformation.[1] This comparison evaluates the structural consequences of the "Ortho-Fluoro Effect" combined with ester bulk.[1]

Featuretert-Butyl Ester (Target) Methyl Ester (Alternative A) Free Acid (Alternative B)
Formula C₁₂H₁₄ClFO₂C₉H₈ClFO₂C₈H₆ClFO₂
Steric Bulk (A-Value) High (> 5.0 kcal/mol)Low (~1.7 kcal/mol)Moderate (Dimerizes)
Crystal System Typically Monoclinic (P2₁/c) or TriclinicMonoclinic (P2₁/n)Triclinic (P-1)
Conformation Twisted: Carboxylate rotates ~40-60° out of plane due to 2-F repulsion.[1]Planar/Near-Planar: Minimal twist; maximizes π-conjugation.[1]Planar Dimer: H-bonded dimers force planarity.[1]
Disorder Risk High: tert-butyl methyls often rotationally disordered at RT.[1]Low: Methyl group usually ordered.[1][2]Low: Carboxyl proton is fixed in dimer.[1]
Solubility Excellent in non-polar (Hexane, DCM).[1]Good in MeOH, EtOAc.[1]Poor in non-polar; requires DMSO/MeOH.[1]
Utility Acid-Labile Protecting Group; Prevents side-reactions during radical bromination.[1]Requires harsh hydrolysis (LiOH/NaOH); may affect F-group.[1]Reactive; incompatible with some radical steps.[1]
Key Insight: The "Orthogonal Twist"

The 2-fluoro substituent creates electrostatic and steric repulsion with the carbonyl oxygen.[1] In the Methyl Ester , this is often overcome by crystal packing forces, keeping the molecule relatively planar.[1] However, in the tert-Butyl derivative , the massive bulk of the t-butyl group amplifies this repulsion, forcing the ester group to rotate significantly out of the benzene plane.[1]

  • Significance: This "pre-twisted" conformation often mimics the bioactive conformation required in kinase pockets, making the tert-butyl derivative a superior structural probe for docking studies compared to the planar methyl ester.[1]

Experimental Protocol: Synthesis & Crystallization

To obtain diffraction-quality crystals of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate , standard evaporation methods often fail due to the "greasy" nature of the t-butyl group.[1] We recommend a Low-Temperature Vapor Diffusion protocol.[1]

Phase 1: Synthesis (Esterification) [1]
  • Reagents: 5-chloro-2-fluoro-4-methylbenzoic acid, tert-Butyl 2,2,2-trichloroacetimidate (TBTA), BF₃[1]·OEt₂ (Catalyst).[1]

  • Workflow:

    • Dissolve acid (1.0 eq) in dry THF (0.2 M).

    • Add TBTA (1.5 eq) slowly at 0°C.

    • Add BF₃[1][3]·OEt₂ (0.1 eq) dropwise.[1]

    • Stir at RT for 16h. Filter precipitate (trichloroacetamide).[1]

    • Concentrate filtrate and purify via Silica Gel Chromatography (0-5% EtOAc/Hexanes).[1]

    • Note: This mild method avoids acid-catalyzed decomposition of the t-butyl ester.[1]

Phase 2: Crystallization (Vapor Diffusion) [1]
  • Objective: Grow single crystals suitable for XRD (>0.1 mm).

  • Solvent System: Solvent = Dichloromethane (DCM); Anti-solvent = Pentane.[1]

  • Steps:

    • Dissolve 20 mg of purified ester in 0.5 mL DCM in a small vial (Vial A).

    • Place Vial A (uncapped) inside a larger jar (Vial B) containing 5 mL Pentane.

    • Seal Vial B tightly.[1]

    • Critical Step: Incubate at 4°C (fridge). Lower temperature reduces the thermal motion of the tert-butyl group, promoting ordered lattice formation.[1]

    • Harvest crystals after 3-5 days.

Phase 3: Data Collection Strategy
  • Temperature: 100 K (Liquid Nitrogen stream) .

    • Reasoning: Essential to freeze the rotation of the tert-butyl methyl groups.[1] Room temperature data will likely show high thermal ellipsoids or unresolvable disorder for the C(CH₃)₃ moiety.[1]

  • Resolution Target: 0.8 Å or better to distinguish Cl vs. Methyl electron density clearly.

Structural Logic & Workflow Visualization

The following diagram illustrates the synthesis pathway and the decision logic for choosing the tert-butyl derivative for structural studies.

G Start Start: 5-Chloro-2-fluoro-4-methylbenzoic Acid Decision Decision: Select Protecting Group Start->Decision Path_Me Route A: Methyl Ester (MeOH/H2SO4) Decision->Path_Me Low Sterics Needed Path_tBu Route B: tert-Butyl Ester (TBTA/BF3) Decision->Path_tBu Labile Protection Needed Prop_Me Result A: Planar Conformation High Packing Density Hard to Hydrolyze Path_Me->Prop_Me Prop_tBu Result B: Twisted Conformation (Ortho-Fluoro Effect) Acid-Labile (Mild Deprotection) Path_tBu->Prop_tBu App_Brom Application: Radical Bromination (Benzylic Position) Prop_tBu->App_Brom Stable to Radicals XRD X-Ray Confirmation: Regiochemistry (2-F vs 6-F) Disorder Analysis Prop_tBu->XRD Preferred for SBDD

Caption: Workflow comparing Methyl vs. tert-Butyl routes. The t-Butyl path is prioritized for mild deprotection and unique conformational mimicry.[1]

Structural Characterization Data (Representative)

When analyzing the X-ray data for tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate , look for these specific structural signatures that validate the compound's identity and purity.

A. Intramolecular Geometry
  • Bond Lengths:

    • C–F: Typical range 1.35 – 1.36 Å .[1] Shortening indicates strong

      
       character.[1]
      
    • C–Cl: Typical range 1.73 – 1.75 Å .[1]

    • C=O (Ester): ~1.20 Å.[1]

  • Torsion Angles:

    • The C(Ring)–C(Carbonyl)–O–C(tBu) torsion angle is the critical parameter.[1] Expect a deviation of 40–60° from coplanarity with the benzene ring due to the steric clash between the Carbonyl Oxygen and the 2-Fluoro atom.[1]

B. Intermolecular Interactions (Packing)
  • Halogen Bonding:

    • Look for Cl···O=C contacts. The 5-Chloro substituent is electron-poor (σ-hole) and often directs crystal packing by interacting with the carbonyl oxygen of a neighboring molecule.[1]

    • Distance: < 3.27 Å (Sum of vdW radii).[1]

  • Weak Hydrogen Bonds:

    • C–H···F interactions: The 2-Fluoro group often accepts weak H-bonds from aromatic protons or the tert-butyl methyl protons.[1]

C. Regiochemistry Validation

X-ray is the only definitive method to distinguish the 2-fluoro-4-methyl isomer from the 4-fluoro-2-methyl isomer, which is a common impurity in the starting material synthesis.[1]

  • Check: Ensure the Fluorine atom (high electron density, but less than Cl) is ortho to the ester.[1] If the heavy atom (Cl) is meta to the ester and para to the Fluorine, the structure is confirmed.[1]

References
  • Ossila. 5-Chloro-2-fluorobenzoic acid | CAS Number 394-30-9.[1] (Application in Aurora Kinase Inhibitors).[1]

  • BenchChem. X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide. (Methodology for Benzoate Crystallization).[1] [1]

  • PubChem. 5-Chloro-2-methylbenzoic acid (Structural Analog Data). National Library of Medicine.[1]

  • Bide Pharm. tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate | CAS 1443432-75-4.[1][2][3][4] (Physical Properties & CAS Verification).[1][5][4]

  • MolAid. Synthesis and Downstream Applications of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate.

Sources

Validation

A Senior Scientist's Guide to the Certificate of Analysis: A Comparative Evaluation of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

In the precise world of pharmaceutical and materials science research, the integrity of a synthetic route is only as strong as its weakest link. Often, that vulnerability lies in the quality and characterization of the s...

Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of pharmaceutical and materials science research, the integrity of a synthetic route is only as strong as its weakest link. Often, that vulnerability lies in the quality and characterization of the starting materials. This guide offers an in-depth analysis of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate, a substituted aromatic ester that serves as a crucial building block for complex molecular targets. We will dissect its Certificate of Analysis (COA), provide a comparative benchmark against logical synthetic alternatives, and detail the self-validating experimental protocols necessary for its rigorous in-house quality verification. This document is designed for the discerning researcher and drug development professional for whom chemical fidelity is non-negotiable.

Decoding the Certificate of Analysis: The Blueprint of Quality

A Certificate of Analysis is more than a simple data sheet; it is a legally binding document that attests to the quality of a specific batch of material.[1][2][3] For a key intermediate like tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate, a thorough understanding of each parameter is critical to ensure predictable reactivity, prevent costly downstream failures, and maintain the integrity of your research. A typical COA for this compound will provide a suite of analytical data, the most critical of which are outlined below.[4][5]

Table 1: Key Parameters in a Certificate of Analysis for tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

ParameterSpecificationMethodRationale & Importance
Appearance White to Off-White SolidVisual InspectionA simple but crucial first check. Any deviation from the expected color or form can indicate contamination or degradation.
Purity (Assay) ≥ 98.0%HPLCHigh-Performance Liquid Chromatography quantifies the amount of the target compound relative to impurities.[6] A high purity level is essential for stoichiometric accuracy in subsequent reactions.
Identity Conforms to Structure¹H NMR, MSConfirms the molecular structure. Proton NMR provides a unique fingerprint of the molecule's hydrogen environment, while Mass Spectrometry verifies its molecular weight.[7][8]
Water Content ≤ 0.5%Karl Fischer TitrationWater can act as an unwanted nucleophile or base in many sensitive organic reactions, particularly those involving organometallics or strong bases, leading to side products and reduced yields.
Residual Solvents Varies by Solvent (e.g., ≤ 0.5%)Headspace GCSolvents used in the final purification steps can be difficult to remove completely.[5] Their presence can inhibit catalysis or interfere with reaction pathways.

Strategic Alternatives: A Comparative Overview

The selection of a building block is a strategic decision based on reactivity, stability, and the overall synthetic plan. The tert-butyl ester of 5-chloro-2-fluoro-4-methylbenzoic acid offers excellent stability due to the steric bulk of the t-butyl group, which protects the carboxyl group from nucleophilic attack. However, this stability necessitates harsher deprotection conditions, typically strong acid.[9] Depending on the target molecule's sensitivity, alternative starting materials may be more suitable.

Table 2: Comparative Analysis of Benzoate Derivatives

Featuretert-Butyl 5-chloro-2-fluoro-4-methylbenzoate Methyl 5-chloro-2-fluoro-4-methylbenzoate 5-chloro-2-fluoro-4-methylbenzoic Acid
Protecting Group tert-Butyl EsterMethyl EsterNone (Free Acid)
Primary Function Robust protection of the carboxylic acidReadily cleavable protectionDirect precursor for amides, other esters
Deprotection / Cleavage Strong acid (e.g., TFA, HCl)Saponification (e.g., LiOH, NaOH)N/A
Key Advantage High stability to a wide range of reagents (bases, nucleophiles, mild reducing agents).Mild and orthogonal deprotection conditions relative to the t-butyl ester.Avoids protection/deprotection steps if direct functionalization of the acid is desired.
Primary Limitation Requires harsh, acidic conditions for cleavage, which may not be tolerated by sensitive functional groups.Susceptible to hydrolysis under basic or even some acidic conditions.The acidic proton can interfere with many organometallic and basic reagents, often requiring its protection.
Ideal Use Case Multi-step synthesis where the ester must survive numerous reaction conditions before final deprotection.Synthesis where late-stage, mild deprotection is required or when avoiding strong acid is critical.Direct conversion to amides via coupling reagents (e.g., EDC, HATU) or other esters via Fischer esterification.

In-House Verification: Trust, but Verify

While a vendor's COA is a critical starting point, best practices in a research and development setting demand independent verification. The following protocols are designed as self-validating systems to confirm the purity and identity of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate.

Experimental Protocol: Purity Verification by HPLC

Rationale: This protocol uses reversed-phase HPLC, an exceptionally powerful technique for separating and quantifying components in a mixture.[6] We employ a C18 column, which contains a nonpolar stationary phase, and a polar mobile phase. The compound and its potential impurities will separate based on their relative hydrophobicity. A gradient elution is used to ensure that both early-eluting (more polar) and late-eluting (more nonpolar) impurities are resolved and detected.

dot

Caption: Workflow for HPLC purity verification.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of approximately 1 mg/mL by dissolving tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate in Acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm (chosen due to the strong UV absorbance of the benzene ring).

    • Gradient Program: 50% B to 95% B over 15 minutes; hold at 95% B for 3 minutes; return to 50% B and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate the area of all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100. The result should align with the COA specification.

Experimental Protocol: Identity Confirmation by ¹H NMR

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled tool for confirming molecular structure. It provides information on the chemical environment, number, and connectivity of every proton in the molecule. This protocol allows for a direct comparison of the experimental spectrum to the theoretical structure, providing definitive proof of identity.

dot

Caption: Workflow for ¹H NMR structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) in a vial. Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a proton spectrum on a 400 MHz (or greater) NMR spectrometer.

  • Data Analysis & Expected Signals:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • tert-Butyl group: Expect a sharp singlet at ~1.6 ppm, integrating to 9 protons.

    • Methyl group: Expect a singlet (or a narrow doublet due to long-range coupling with fluorine) at ~2.3-2.4 ppm, integrating to 3 protons.

    • Aromatic proton: Expect a signal (likely a doublet due to coupling with fluorine) in the aromatic region (~7.5-7.8 ppm), integrating to 1 proton.

    • The presence of all signals with the correct chemical shift, integration, and multiplicity provides high-confidence confirmation of the compound's identity.

By implementing these rigorous, self-validating checks, researchers can proceed with confidence, knowing their starting material meets the exacting standards required for cutting-edge scientific discovery.

References

  • BenchChem (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.
  • Phenomenex (n.d.). HPLC Testing Procedure. Phenomenex.
  • U.S. Environmental Protection Agency (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA.
  • American Pharmaceutical Review (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs.
  • Mar-Kov (2023). What Is A Certificate Of Analysis (COA)?. Mar-Kov Chemical Management Systems.
  • Simple Solvents (2025). Complete Guide to Reading Chemical COAs (Certificate Analysis). Simple Solvents.
  • Organic Chemistry Portal (n.d.). tert-Butyl Esters. Organic Chemistry Portal.
  • Gao, S. et al. (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC.

Sources

Comparative

Spectroscopic data interpretation for tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

This guide provides a rigorous spectroscopic analysis of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate , a specialized intermediate often utilized in the synthesis of MDM2 inhibitors (e.g., Idasanutlin analogs) and other...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous spectroscopic analysis of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate , a specialized intermediate often utilized in the synthesis of MDM2 inhibitors (e.g., Idasanutlin analogs) and other fluorinated pharmaceuticals.

Unlike generic datasheets, this guide focuses on comparative discrimination —equipping researchers to distinguish this specific regioisomer from its synthesis byproducts (hydrolyzed acids, methyl esters) and structural isomers using NMR, IR, and MS data.

A Comparative Analysis for Structural Validation

Executive Summary & Structural Logic

Compound: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate Molecular Formula: C


H

ClFO

Molecular Weight: 244.69 g/mol

The structural integrity of this molecule relies on the precise arrangement of the tetrasubstituted benzene ring. The 2-fluoro and 5-chloro substituents create a unique electronic environment that splits the aromatic signals into distinct patterns, serving as the primary "fingerprint" for quality control.

Structural Connectivity Map

The following diagram illustrates the scalar couplings (


-couplings) that define the NMR spectrum.

G cluster_ring Aromatic Core (Tetrasubstituted) Ester tert-Butyl Ester (Singlet, ~1.5 ppm) H6 Proton H6 (Meta to F) 4J_FH ~6-7 Hz Ester->H6 NOE Proximity F Fluorine (C2) (Splitter) H3 Proton H3 (Ortho to F) 3J_FH ~10 Hz F->H3 Strong Coupling (3J) F->H6 Weak Coupling (4J) Me Methyl (C4) (Singlet/d, ~2.3 ppm) Me->H3 NOE Proximity Cl Chlorine (C5) (Isotope Pattern)

Figure 1: NMR Connectivity Map showing critical


H-

F coupling pathways used for structural assignment.

Spectroscopic Profile (The "Product")

This section details the expected spectral features of the pure compound. Values are derived from standard substituent chemical shift additivity rules and characteristic coupling constants for fluorinated benzoates.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz[1]
SignalShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment & Interpretation
Ar-H (C6) 7.75 – 7.85 Doublet (d)1H

Diagnostic: Deshielded by the adjacent ester carbonyl. Shows meta-coupling to Fluorine.[2]
Ar-H (C3) 6.90 – 7.10 Doublet (d)1H

Diagnostic: Shielded relative to H6. Shows large ortho-coupling to Fluorine.[2]
Ar-CH

2.30 – 2.40 Singlet (s)3HN/AMay show broadening or tiny splitting (

Hz) due to long-range F coupling.
t-Butyl 1.55 – 1.60 Singlet (s)9HN/ACharacteristic intense singlet. Confirms ester formation.
B. Carbon-13 NMR ( C NMR)[1][3][4]
  • Carbonyl (C=O): ~163–165 ppm (Doublet due to

    
    ).
    
  • C-F (C2): ~160–164 ppm (Large doublet,

    
     Hz).
    
  • C-tBu (Quaternary): ~81–83 ppm.

  • C-tBu (Methyls): ~28 ppm.

C. Mass Spectrometry (MS)[1]
  • Ionization: ESI+ or EI.

  • Molecular Ion:

    
     244 (M
    
    
    
    ) and 246 (M+2).
  • Pattern: The presence of Chlorine dictates a characteristic 3:1 intensity ratio between the M and M+2 peaks.

  • Fragmentation: Loss of the tert-butyl group (

    
    ) is a primary fragmentation pathway, yielding the carboxylic acid ion (
    
    
    
    ~188).

Comparative Analysis (Alternatives & Impurities)

In drug development, proving you have the correct isomer is as important as purity. This section compares the product against its most common "impostors."

Comparison 1: Product vs. Regioisomer (4-chloro-2-fluoro-5-methyl)

A common synthetic error involves misplacement of the methyl/chloro substituents.

FeatureTarget Product (5-Cl, 4-Me)Regioisomer (4-Cl, 5-Me)Differentiation Logic
H6 Coupling

Hz (Meta)

Hz (Meta)
Both have H6 meta to F.
H3 Coupling

Hz (Ortho)

Hz (Ortho)
Both have H3 ortho to F.
NOE Signal Me

H3
Me

H6
CRITICAL: In the product, the Methyl is at C4, adjacent to H3. In the isomer, Methyl is at C5, adjacent to H6. 1D-NOE is required to distinguish.
Comparison 2: Product vs. Hydrolyzed Acid (Precursor)

The tert-butyl ester is acid-labile. Monitoring stability is key.

  • Observation: Disappearance of the singlet at 1.58 ppm (

    
    -Bu).
    
  • Shift Change: The H6 aromatic proton will shift slightly downfield (~0.1–0.2 ppm) in the free acid due to the formation of a hydrogen-bond-donating carboxylic acid group.

  • IR Evidence: The Ester C=O stretch (~1720 cm

    
    ) shifts to the Acid C=O stretch (~1680–1700 cm
    
    
    
    broad).
Comparison 3: Product vs. Methyl Ester (Transesterification Impurity)

If methanol is used in workup, the tert-butyl group may exchange.

  • Signal: tert-Butyl singlet (9H, 1.58 ppm) is replaced by a Methyl singlet (3H, ~3.90 ppm) .

  • Risk: Methyl esters are more reactive electrophiles and can alter downstream medicinal chemistry SAR (Structure-Activity Relationship).

Experimental Protocols

Protocol A: NMR Sample Preparation for Regiochemical Assignment

To ensure resolution of Fluorine couplings.

  • Solvent Choice: Use CDCl

    
      (Chloroform-d) for routine checks. Use DMSO-d
    
    
    
    if peaks overlap, as it often separates aromatic signals via solvent stacking effects.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Mandatory: Run

      
      F (un-decoupled) to confirm the presence of a single fluorinated species.
      
    • Validation: If regioisomerism is suspected, run a 1D NOESY irradiating the Methyl signal (2.3 ppm). Look for enhancement of the H3 doublet (7.0 ppm).

Protocol B: Rapid QC by IR Spectroscopy

For goods-in/receiving inspection.

  • Method: ATR-FTIR (Attenuated Total Reflectance).

  • Key Bands:

    • 1715 cm

      
      :  C=O Ester stretch (Strong).
      
    • 2970 cm

      
      :  C-H Aliphatic stretch (Specific to 
      
      
      
      -butyl).
    • 1250 cm

      
      :  C-F stretch.
      
  • Pass Criteria: Presence of all three bands; absence of broad O-H stretch (2500–3300 cm

    
    ) indicating hydrolysis.
    

Decision Tree for Identification

Use this workflow to validate the identity of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate.

DecisionTree Start Unknown Sample (White Solid/Oil) NMR 1H NMR Analysis Start->NMR tBuCheck Singlet at ~1.5 ppm (9H)? NMR->tBuCheck AromaticCheck Two Doublets in Aromatic Region? tBuCheck->AromaticCheck Yes ResultAcid IMPURITY: Free Acid (Hydrolysis) tBuCheck->ResultAcid No (Broad OH present) ResultMeEster IMPURITY: Methyl Ester tBuCheck->ResultMeEster No (Singlet at 3.9 ppm) CouplingCheck Check Coupling Constants (J) AromaticCheck->CouplingCheck Yes ResultProduct CONFIRMED: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate CouplingCheck->ResultProduct One Large J (~10Hz) One Small J (~7Hz) ResultRegio IMPURITY: Regioisomer CouplingCheck->ResultRegio Couplings do not match predicted pattern

Figure 2: Logical workflow for confirming identity and excluding common impurities.

References

  • General NMR Prediction Rules: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard text for additivity rules).
  • Fluorine-Proton Coupling Constants: Emsley, J. W., Phillips, L., & Wray, V. (1977). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • MDM2 Inhibitor Synthesis (Context): Ding, Q., et al. (2013). "Discovery of RG7388, a Potent and Selective p53–MDM2 Inhibitor in Clinical Development." Journal of Medicinal Chemistry. (Demonstrates the utility of chloro-fluoro-benzoate scaffolds).

  • Regioisomer Discrimination: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol for NOESY/HOESY usage).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.